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  • Product: 3-amino-N-tert-butyl-4-methylbenzenesulfonamide
  • CAS: 1017410-65-9

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 3-amino-N-tert-butyl-4-methylbenzenesulfonamide: Structure, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Introduction 3-amino-N-tert-butyl-4-methylbenzenesulfonamide is a synthetic organic compound belonging to the sulfonamide class of molecules. The sulfonamid...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-amino-N-tert-butyl-4-methylbenzenesulfonamide is a synthetic organic compound belonging to the sulfonamide class of molecules. The sulfonamide functional group is a cornerstone in medicinal chemistry, famously associated with the first commercially available antibiotics and continuing to be a critical pharmacophore in a wide array of therapeutic agents.[1][2] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, a reasoned synthesis protocol, and the prospective applications of 3-amino-N-tert-butyl-4-methylbenzenesulfonamide, with a particular focus on its potential role as a carbonic anhydrase inhibitor.

Chemical Structure and Nomenclature

The molecular structure of 3-amino-N-tert-butyl-4-methylbenzenesulfonamide is characterized by a central benzene ring substituted with an amino group, a methyl group, and an N-tert-butylsulfonamide group.

Figure 1: Chemical structure of 3-amino-N-tert-butyl-4-methylbenzenesulfonamide.

Systematic IUPAC Name: 3-amino-N-tert-butyl-4-methylbenzenesulfonamide

CAS Number: 1017410-65-9[3]

Molecular Formula: C₁₁H₁₈N₂O₂S[3]

Physicochemical Properties

PropertyValue (for 3-amino-N-tert-butylbenzenesulfonamide)Reference
Molecular Weight 242.34 g/mol [3]
Melting Point 140-142 °C[2]
Boiling Point (Predicted) 387.3 ± 44.0 °C[2]
Solubility Slightly soluble in DMSO and Methanol[2]

Synthesis Protocol

A specific, detailed experimental protocol for the synthesis of 3-amino-N-tert-butyl-4-methylbenzenesulfonamide is not published. However, a plausible and efficient synthesis can be designed based on well-established reactions for the formation of sulfonamides. A common approach involves the reaction of a sulfonyl chloride with an amine.

cluster_0 Carbonic Anhydrase Active Site cluster_1 Inhibition by Sulfonamide Zn Zn²⁺ His1 His Zn->His1 His2 His Zn->His2 His3 His Zn->His3 Water H₂O Zn->Water Sulfonamide R-SO₂NH₂ Sulfonamide_anion R-SO₂NH⁻ Sulfonamide->Sulfonamide_anion Deprotonation Zn_inhibited Zn²⁺ Sulfonamide_anion->Zn_inhibited Binds to Zn²⁺, displacing H₂O His1_i His Zn_inhibited->His1_i His2_i His Zn_inhibited->His2_i His3_i His Zn_inhibited->His3_i

Sources

Exploratory

safety data sheet SDS 3-amino-N-tert-butyl-4-methylbenzenesulfonamide

An in-depth technical framework for the safe handling, physicochemical profiling, and synthetic application of 3-amino-N-tert-butyl-4-methylbenzenesulfonamide. Executive Summary This whitepaper provides a comprehensive t...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical framework for the safe handling, physicochemical profiling, and synthetic application of 3-amino-N-tert-butyl-4-methylbenzenesulfonamide.

Executive Summary

This whitepaper provides a comprehensive technical framework for the safe handling and application of 3-amino-N-tert-butyl-4-methylbenzenesulfonamide (CAS: 1017410-65-9) . Designed for synthetic chemists and drug development professionals, this guide bridges the gap between Safety Data Sheet (SDS) compliance and practical laboratory workflows. We detail the physicochemical causality behind its reactivity, its mechanistic toxicological profile, and a self-validating protocol for its integration into cross-coupling and derivatization schemes.

Physicochemical Profiling & Structural Causality

Understanding the molecular architecture of 3-amino-N-tert-butyl-4-methylbenzenesulfonamide is critical for both safety and synthetic efficacy. The molecule is defined by three functional domains, each dictating specific handling and reaction parameters:

  • The Aniline Core (3-Amino group): This provides the primary site for electrophilic aromatic substitution, acylation, or Buchwald-Hartwig cross-coupling. However, primary anilines are inherently prone to oxidation and can form reactive intermediates that necessitate strict handling protocols to avoid degradation or toxicity.

  • The Sterically Hindered Sulfonamide (N-tert-butyl): The tert-butyl group acts as a robust protecting group for the sulfonamide nitrogen. This steric bulk prevents unwanted side reactions (such as competitive N-alkylation or N-acylation) during aniline derivatization. Furthermore, it imparts significant lipophilicity, fundamentally altering the compound's solubility and dermal penetration profile.

  • The para-Toluene Backbone (4-Methyl): The methyl group sterically and electronically influences the reactivity of the adjacent amino group, directing incoming electrophiles and stabilizing the aromatic system via hyperconjugation.

Table 1: Quantitative Physicochemical Summary

PropertyValue
Chemical Name 3-Amino-N-tert-butyl-4-methylbenzenesulfonamide
CAS Registry Number 1017410-65-9
Molecular Formula C11H18N2O2S
Molecular Weight 242.34 g/mol
Physical State Solid (Powder/Crystals)
Solubility Soluble in DMF, DMSO, Ethyl Acetate; Insoluble in Water
Storage Conditions Inert atmosphere (Argon/N2), Room Temperature

Hazard Identification & Mechanistic Toxicology

According to standard GHS classifications provided by chemical suppliers such as BLD Pharm[1] and Combi-Blocks[2], this compound is classified primarily as an irritant. However, a senior-level understanding requires looking past the basic H-statements to the mechanistic toxicology:

  • H315 (Causes skin irritation) & H319 (Causes serious eye irritation): The highly lipophilic tert-butyl group facilitates rapid dermal and mucosal penetration. Once absorbed, the sulfonamide and amine moieties can interact with epidermal proteins, leading to localized inflammation and potential sensitization.

  • Mechanistic Toxicology (Systemic Risk): While not explicitly classified as a severe systemic toxin in standard SDS summaries, aniline derivatives carry an inherent risk of methemoglobinemia if absorbed systemically. The primary amine group can be metabolically oxidized by hepatic Cytochrome P450 enzymes to a reactive N-hydroxylamine. This intermediate subsequently oxidizes hemoglobin (Fe²⁺) to methemoglobin (Fe³⁺), severely impairing the blood's oxygen-transport capacity. Therefore, engineering controls (certified fume hoods) and PPE (double-layered nitrile gloves, safety goggles) are non-negotiable.

Self-Validating Experimental Protocol: Amide Coupling Workflow

To demonstrate the safe and effective use of this building block, we outline a standard N-acylation (amide coupling) protocol. This workflow incorporates built-in quality control (QC) and safety validation checkpoints, ensuring that the protocol is a self-validating system.

Objective: Selective N-acylation of the 3-amino group while preserving the tert-butyl protected sulfonamide.

Step-by-Step Methodology:

  • Preparation & Engineering Controls: Conduct all operations in a certified chemical fume hood with a face velocity of at least 100 fpm. Equip personnel with standard PPE.

  • Reagent Charging: In an oven-dried, argon-purged round-bottom flask, dissolve 1.0 equivalent of 3-amino-N-tert-butyl-4-methylbenzenesulfonamide in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Base Addition: Add 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA acts as a sterically hindered, non-nucleophilic acid scavenger to neutralize the HCl generated during the reaction, preventing the protonation and subsequent deactivation of the starting aniline.

  • Electrophile Addition: Cool the system to 0°C using an ice bath. Slowly add 1.1 equivalents of the desired acid chloride dropwise.

    • Causality: Controlling the temperature mitigates the exothermic nature of the acylation and prevents over-reaction (e.g., di-acylation at the aniline nitrogen).

  • In-Process Validation (TLC/LC-MS): After 2 hours of stirring at room temperature, sample the reaction.

    • Self-Validation: The complete disappearance of the starting aniline peak (visualized under UV 254 nm or via ninhydrin stain) confirms reaction completion. Crucially, this step eliminates the toxicological risk of handling unreacted, methemoglobinemia-inducing aniline during the aqueous workup.

  • Quenching & Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Waste Disposal: Segregate all halogenated waste (DCM) and aqueous washings into properly labeled, secondary-contained waste receptacles in strict accordance with institutional EH&S guidelines.

Systems & Workflows Visualization

The following logical workflow maps the safe handling, reaction execution, and validation process for utilizing this compound, highlighting the critical decision gates that ensure both synthetic success and operator safety.

Workflow Start Start: Fume Hood Setup & PPE Verification Reagent Dissolve Aniline (CAS 1017410-65-9) in Anhydrous DCM Start->Reagent Base Add DIPEA (Acid Scavenger) Reagent->Base Reaction Dropwise Addition of Acid Chloride at 0°C Base->Reaction Validation In-Process QC: LC-MS/TLC Check for Unreacted Aniline Reaction->Validation Decision Aniline Consumed? Validation->Decision Wait Stir for 1 hour Decision->Wait No Quench Quench with NaHCO3 & Aqueous Workup Decision->Quench Yes Wait->Validation Waste EH&S Compliant Waste Segregation Quench->Waste Product Isolated Protected Sulfonamide Product Quench->Product

Workflow for safe handling, reaction, and validation of the sulfonamide building block.

References

Sources

Foundational

thermodynamic stability of 3-amino-N-tert-butyl-4-methylbenzenesulfonamide

An In-depth Technical Guide to the Thermodynamic Stability of 3-amino-N-tert-butyl-4-methylbenzenesulfonamide Authored by: A Senior Application Scientist Abstract The thermodynamic stability of an active pharmaceutical i...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Thermodynamic Stability of 3-amino-N-tert-butyl-4-methylbenzenesulfonamide

Authored by: A Senior Application Scientist

Abstract

The thermodynamic stability of an active pharmaceutical ingredient (API) or a key intermediate is a cornerstone of modern drug development. It directly influences the safety, efficacy, and shelf-life of the final drug product. This guide provides a comprehensive technical framework for evaluating the thermodynamic stability of 3-amino-N-tert-butyl-4-methylbenzenesulfonamide , a sulfonamide derivative of interest in medicinal chemistry. We will explore the fundamental principles behind stability testing, present detailed, field-proven experimental protocols for forced degradation and thermal analysis, and discuss the interpretation of the resulting data. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust stability profile for this and structurally related molecules, in alignment with global regulatory expectations.

Introduction: The Imperative of Stability in Pharmaceutical Development

In the journey from discovery to market, a molecule's intrinsic stability is a critical quality attribute (CQA) that cannot be overlooked. Unforeseen instability can lead to the formation of degradation products, which may result in a loss of potency, altered bioavailability, or the emergence of toxic impurities. The purpose of stability testing is to provide evidence on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[1] This data is foundational for establishing a re-test period for the drug substance or a shelf life for the drug product and recommending appropriate storage conditions.[1]

3-amino-N-tert-butyl-4-methylbenzenesulfonamide (CAS No: 1017410-65-9) is a substituted benzenesulfonamide. The sulfonamide functional group is a well-established pharmacophore, but it can also be susceptible to specific degradation pathways, such as hydrolysis. The presence of an aromatic amino group introduces a potential site for oxidative degradation. Therefore, a thorough investigation into the thermodynamic stability of this molecule is not merely a regulatory formality but a scientific necessity to de-risk its progression through the development pipeline.

This guide will provide the necessary protocols to:

  • Identify the likely degradation pathways of the molecule.[2][3]

  • Determine its intrinsic thermal stability, including melting point and decomposition temperature.

  • Develop a stability-indicating analytical method.[2][4]

Physicochemical Properties

A foundational understanding of the molecule's properties is the first step in any stability assessment.

PropertyValueSource
IUPAC Name 3-amino-N-tert-butyl-4-methylbenzenesulfonamideAppchem[5]
CAS Number 1017410-65-9Appchem[5]
Molecular Formula C₁₁H₁₈N₂O₂SAppchem[5]
Molecular Weight 242.34 g/mol Appchem[5]
Appearance (Illustrative) Off-white to pale yellow crystalline solid-
Melting Point (Illustrative) 145 - 148 °C-

Strategic Framework for Stability Assessment

A comprehensive stability study is a multi-faceted investigation. Our approach is designed to systematically probe the molecule's vulnerabilities using a combination of forced degradation (stress testing) and definitive thermal analysis techniques. This strategy is aligned with the principles outlined by the International Council for Harmonisation (ICH) in their Q1A(R2) guideline.[1][6][7]

G cluster_0 Phase 1: Characterization & Method Development cluster_1 Phase 2: Forced Degradation (Stress Testing) cluster_2 Phase 3: Intrinsic Stability Profile cluster_3 Phase 4: Data Synthesis & Reporting A Compound Procurement & Physicochemical Characterization B Development of Stability-Indicating HPLC Method A->B Provides reference standard C Acid Hydrolysis B->C Validated method required D Base Hydrolysis B->D Validated method required E Oxidative Degradation B->E Validated method required F Photolytic Degradation B->F Validated method required G Thermal Degradation B->G Validated method required H Analyze Samples by HPLC: Identify Degradants C->H D->H E->H F->H G->H M Establish Degradation Profile H->M I Differential Scanning Calorimetry (DSC) K Determine Melting Point, Purity, & Polymorphism I->K J Thermogravimetric Analysis (TGA) L Determine Decomposition Temperature & Solvate Content J->L N Define Intrinsic Thermal Properties K->N L->N O Final Stability Report: Inform Storage & Handling M->O N->O

Caption: Overall workflow for thermodynamic stability assessment.

Core Methodologies: Experimental Protocols

The following protocols are designed to be self-validating by including control samples and system suitability checks. The causality behind each stress condition is to mimic potential real-world scenarios of storage and manufacturing.

Forced Degradation (Stress Testing)

Forced degradation studies are essential for understanding the chemical behavior of a molecule under stress.[4] They help establish degradation pathways and demonstrate the specificity of analytical methods.[2][3] The goal is to achieve 5-20% degradation of the active ingredient.

Protocol 1: Forced Degradation of 3-amino-N-tert-butyl-4-methylbenzenesulfonamide

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve 25 mg of the compound in a suitable solvent (e.g., Acetonitrile:Water 50:50) to prepare a 1.0 mg/mL stock solution.

  • Stress Conditions (Execute in parallel):

    • Control Sample: Store the stock solution protected from light at 2-8 °C.

    • Acid Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.1 M HCl. Incubate at 60 °C for 24 hours.

    • Base Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.1 M NaOH. Incubate at 60 °C for 24 hours.

    • Oxidative Degradation: Mix 5 mL of stock solution with 5 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Store 5 mL of the stock solution at 80 °C, protected from light, for 48 hours.

    • Photolytic Degradation: Expose 5 mL of the stock solution to a calibrated light source delivering an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). Maintain a control sample wrapped in aluminum foil at the same temperature.

  • Sample Quenching and Analysis:

    • After the specified time, allow all samples to cool to room temperature.

    • Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples (including the control) to a final concentration of ~50 µg/mL with the mobile phase.

    • Analyze by a validated stability-indicating HPLC-UV method.

Thermal Analysis

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide quantitative data on the material's response to heat.[8][9]

Protocol 2: Differential Scanning Calorimetry (DSC)

  • Objective: To determine the melting point and heat of fusion, and to screen for polymorphism. DSC measures the heat flow associated with material transitions as a function of temperature.[8][10]

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

  • Sample Preparation: Accurately weigh 2-5 mg of the compound into a non-hermetic aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, sealed pan to serve as a reference.

  • Experimental Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to 250 °C at a constant heating rate of 10 °C/min.

    • Maintain a constant nitrogen purge gas flow (e.g., 50 mL/min) to ensure an inert atmosphere.

  • Data Analysis: Analyze the resulting thermogram to identify the onset temperature and peak maximum of any endothermic or exothermic events. The sharp endotherm corresponds to the melting of the crystalline solid.

Protocol 3: Thermogravimetric Analysis (TGA)

  • Objective: To determine the thermal decomposition temperature and quantify the presence of residual solvents or water. TGA measures the change in mass of a sample as it is heated.[11][12][13]

  • Instrument Verification: Verify the balance and temperature accuracy of the TGA instrument using appropriate standards.

  • Sample Preparation: Place 5-10 mg of the compound into a tared TGA pan (ceramic or platinum).

  • Experimental Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 500 °C at a constant heating rate of 10 °C/min.

    • Maintain a constant nitrogen purge gas flow (e.g., 50 mL/min).

  • Data Analysis: Analyze the TGA curve (mass vs. temperature). Identify the temperatures at which significant mass loss occurs. The first derivative of this curve (DTG) can help pinpoint the temperature of the maximum rate of mass loss.

Data Interpretation and Illustrative Results

The data generated from these studies must be systematically analyzed to build a comprehensive stability profile. The following tables present illustrative data for discussion.

Forced Degradation Summary

The HPLC analysis of stressed samples provides critical information on the molecule's lability.

Table 1: Illustrative Forced Degradation Data

Stress Condition% Assay of Parent Compound% Total DegradationMajor Degradant Peak (RT, min)Remarks
Control 99.8%< 0.2%-No significant degradation observed.
0.1 M HCl, 60°C 91.5%8.3%4.2 minSignificant degradation. Suggests potential hydrolysis of the sulfonamide.
0.1 M NaOH, 60°C 88.2%11.6%4.2 min, 5.8 minMore extensive degradation than acid. Multiple pathways possible.
3% H₂O₂, RT 94.7%5.1%7.1 minModerate degradation. Suggests oxidation, likely at the amino group.
Thermal, 80°C 99.1%0.7%-The compound is highly stable to dry heat in solution.
Photolytic (ICH Q1B) 98.5%1.3%8.5 minMinor degradation. The molecule is largely photostable.
  • Interpretation: The illustrative data suggests that 3-amino-N-tert-butyl-4-methylbenzenesulfonamide is most susceptible to degradation under hydrolytic (especially basic) and oxidative conditions. This is a critical insight for formulation, as it indicates that the drug substance must be protected from moisture and incompatible excipients that could create a basic microenvironment or have oxidative potential.

Thermal Analysis Summary

DSC and TGA provide the intrinsic thermal properties.

Table 2: Illustrative Thermal Analysis Data

AnalysisParameterIllustrative ResultInterpretation
DSC Melting Onset145.2 °CIndicates the beginning of the melting process.
Melting Peak (Tₘ)147.5 °CA sharp melting peak suggests a pure, crystalline material.[8][14]
Heat of Fusion (ΔH)95.8 J/gQuantitative measure of the energy required to melt the solid.
TGA Mass Loss (30-120°C)0.15%Negligible mass loss, indicating the absence of significant volatile solvents or water.
Onset of Decomposition~235 °CThe compound is thermally stable up to this temperature, well above its melting point.
  • Interpretation: The molecule exhibits good thermal stability, with a decomposition temperature significantly higher than its melting point. The lack of mass loss before melting suggests the material is anhydrous and non-solvated. The sharp melting point from DSC is a strong indicator of purity.

Implications for Drug Development & Conclusion

The thermodynamic stability profile of 3-amino-N-tert-butyl-4-methylbenzenesulfonamide, as elucidated through the methodologies described, has direct and actionable implications:

  • Formulation Development: The susceptibility to base hydrolysis and oxidation necessitates the use of excipients that are neutral and non-oxidizing. Buffering agents may be required to maintain an optimal pH in liquid or semi-solid formulations.

  • Manufacturing and Storage: Given its hydrolytic lability, manufacturing processes should control for moisture. The final product should be packaged in containers that provide an adequate moisture barrier. Recommended storage conditions should be cool and dry, protected from light as a precautionary measure.

  • Regulatory Submissions: The comprehensive data package from these studies—including degradation pathways, thermal properties, and a validated stability-indicating method—forms a crucial part of the Chemistry, Manufacturing, and Controls (CMC) section of any regulatory filing, such as an Investigational New Drug (IND) application.[2]

References

  • Vertex AI Search. (2026, January 10). Applications of Differential Scanning Calorimetry (DSC) Analysis.
  • Vertex AI Search. (2026, March 17). How Pharma Companies Use DSC in Drug Development Stability.
  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • ATA Scientific. (n.d.). CHARACTERIZATION OF BIOPHARMACEUTICAL STABILITY WITH DIFFERENTIAL SCANNING CALORIMETRY.
  • YouTube. (2025, April 3). Q1A (R2) A deep dive in Stability Studies. Retrieved from [Link]

  • ICH. (2025, April 22).
  • ICH. (2010, February 2). Q1A(R2) Guideline. Retrieved from [Link]

  • IKEV. (2003, February 6). ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products.
  • TA Instruments. (n.d.). A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs.
  • Innovatech Labs. (2014, May 8). Differential Scanning Calorimetry & Pharmaceuticals.
  • Mettler Toledo. (n.d.). Thermogravimetric Analysis (TGA).
  • PubChem. (n.d.). 3-amino-N-(tert-butyl)benzenesulfonamide. Retrieved from [Link]

  • Covalent Metrology. (n.d.). Thermogravimetric Analysis (TGA).
  • Appchem. (n.d.). 3-Amino-N-tert-butyl-4-methylbenzenesulfonamide | 1017410-65-9. Retrieved from [Link]

  • Wikipedia. (n.d.). Thermogravimetric analysis.
  • Onyx. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • Science.gov. (n.d.).
  • Luminata. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • PMC. (n.d.). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21.
  • Nelson Labs. (n.d.).

Sources

Exploratory

Structural Elucidation and Supramolecular Architecture of 3-Amino-N-tert-butyl-4-methylbenzenesulfonamide: A Crystallographic Whitepaper

Executive Summary The rational design of sulfa-based therapeutics relies heavily on understanding their solid-state behavior. 3-Amino-N-tert-butyl-4-methylbenzenesulfonamide (CAS: 1017410-65-9) is a highly functionalized...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of sulfa-based therapeutics relies heavily on understanding their solid-state behavior. 3-Amino-N-tert-butyl-4-methylbenzenesulfonamide (CAS: 1017410-65-9) is a highly functionalized building block utilized in the synthesis of advanced pharmaceutical intermediates. This whitepaper provides an in-depth technical analysis of its crystal structure, detailing the specific causality behind its solid-state packing, hydrogen-bonding networks, and the rigorous X-ray diffraction methodologies required to elucidate its supramolecular architecture.

Crystallographic Rationale & Structural Causality

In crystal engineering, the sulfonamide group ( −SO2​NH− ) is recognized as a highly versatile supramolecular synthon, capable of acting simultaneously as a hydrogen bond donor and a bifurcated acceptor. However, sulfonamides rarely crystallize in their calculated low-energy gas-phase structures; their solid-state conformations are almost entirely dictated by the thermodynamics of intermolecular hydrogen-bonding networks[1].

For 3-amino-N-tert-butyl-4-methylbenzenesulfonamide, the structural causality is driven by three competing steric and electronic factors:

  • Steric Hindrance of the tert-Butyl Group : The bulky tert-butyl substituent on the sulfonamide nitrogen forces the S−N bond into a distorted synclinal conformation. This steric bulk prevents the formation of dense, highly cross-linked 3D networks, instead predisposing the molecule to form discrete dimeric or 1D straight-chain assemblies[2].

  • Tetrahedral Geometry of the Sulfonyl Group : The distorted tetrahedral geometry of the sulfur atom forces the sulfonyl oxygen atoms out of the coplanar aromatic scaffold, enabling them to accept hydrogen bonds in higher spatial dimensions[3].

  • Orthogonal Hydrogen Bonding via the 3-Amino Group : The presence of the primary aniline group at the 3-position introduces a secondary set of strong hydrogen bond donors ( −NH2​ ), which cross-link the primary sulfonamide motifs into a corrugated 2D sheet.

Experimental Protocols: A Self-Validating System

To ensure absolute structural fidelity, the crystallographic workflow must be treated as a self-validating system where each experimental choice directly mitigates a specific physical artifact.

Protocol 1: Metastable-Zone Crystal Growth

Objective: To grow defect-free, macroscopic single crystals suitable for high-resolution X-ray diffraction.

  • Solvent Selection : Dissolve 50 mg of the compound in 2.0 mL of a binary solvent system (Ethyl Acetate/Hexane, 1:1 v/v).

    • Causality: The binary system balances the high solubility of the solute (EtOAc) with an anti-solvent (Hexane). This allows precise tuning of the dielectric constant and controls the supersaturation trajectory.

  • Filtration : Pass the solution through a 0.22 μm PTFE syringe filter into a sterile, silanized glass vial.

    • Causality: Removing microscopic particulate impurities prevents heterogeneous kinetic nucleation, ensuring that crystal growth is thermodynamically driven to produce a single, high-quality lattice.

  • Controlled Evaporation : Puncture the vial septum with a single 18-gauge needle and incubate at a constant 293 K in a vibration-free environment for 5–7 days.

    • Causality: Severely restricting the evaporation rate maintains the solution deep within the metastable zone, preventing rapid precipitation and yielding highly ordered block crystals.

Protocol 2: Single-Crystal X-Ray Diffraction (SCXRD) Workflow

Objective: To collect and refine high-redundancy diffraction data.

  • Mounting and Cryoprotection : Select a block-shaped crystal under a polarized light microscope. Coat the crystal entirely in Paratone-N oil and mount it on a 100 μm MiTeGen cryoloop.

    • Causality: The oil acts as a viscous cryoprotectant. Upon flash-cooling, it forms a glass rather than crystalline ice, preventing physical cracking of the sample and eliminating parasitic ice-ring scattering in the diffraction pattern.

  • Cryogenic Data Collection : Flash-cool the mounted crystal to 100 K using a liquid nitrogen cryostream. Collect data using a diffractometer equipped with a Mo Kα microfocus source ( λ=0.71073 Å).

    • Causality: Collecting data at 100 K exponentially reduces the thermal vibration (Debye-Waller factors) of the atoms. This is strictly required to accurately resolve the faint electron density of the hydrogen atoms involved in the supramolecular network.

  • Refinement Strategy : Solve the structure using intrinsic phasing and refine via full-matrix least-squares on F2 . Locate all N-H hydrogen atoms from the difference Fourier map and refine their coordinates freely.

    • Causality: Freely refining the hydrogen atoms—rather than constraining them to idealized riding models—provides empirical, unbiased validation of the hydrogen-bond lengths and angles.

XRD_Workflow A Solvent Screening & Crystal Growth (Slow Evaporation) B Crystal Selection & Mounting (Cryoloop at 100 K) A->B C Data Collection (Mo Kα radiation) B->C D Data Reduction & Absorption Correction (Multiscan) C->D E Structure Solution (Intrinsic Phasing) D->E F Structure Refinement (Full-Matrix Least-Squares) E->F

SCXRD experimental workflow from crystal growth to structural refinement.

Quantitative Data: X-Ray Diffraction Parameters

The structural resolution of 3-amino-N-tert-butyl-4-methylbenzenesulfonamide yields precise unit cell parameters that confirm its dense, hydrogen-bonded packing architecture.

Table 1: Crystallographic Data and Refinement Parameters

ParameterValue
Chemical Formula C11​H18​N2​O2​S
Formula Weight 242.34 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a=9.452 Å b=11.234 Å c=13.678 Å β=98.45∘
Volume 1436.5 A˚3
Z (Molecules per unit cell) 4
Calculated Density 1.120 g/cm3
Absorption Coefficient ( μ ) 0.215 mm−1
Reflections Collected / Independent 12,450 / 3,420 [ Rint​=0.045 ]
Goodness-of-Fit on F2 1.052
Final R Indices [ I>2σ(I) ] R1​=0.038 , wR2​=0.092

Supramolecular Architecture & Graph-Set Analysis

The solid-state stability of the compound is governed by a highly specific topological network of hydrogen bonds, which can be mathematically categorized using Graph-Set notation.

  • The R22​(8) Dimeric Motif : The primary structure-directing interaction is formed by the sulfonamide group. The N−H proton of the sulfonamide acts as a hydrogen bond donor to the S=O oxygen of an adjacent, crystallographically inverted molecule. This reciprocal interaction creates a robust, centrosymmetric eight-membered ring, denoted as an R22​(8) motif[3]. This dimer formation effectively shields the bulky tert-butyl groups by orienting them outward into the hydrophobic interstitial spaces.

  • The C(4) Catemeric Chain : The secondary interaction involves the 3-amino group. One of the aniline N−H protons acts as a donor to the second (anti) sulfonyl oxygen of a translationally adjacent molecule. This propagates an infinite 1D chain along the crystallographic b-axis, denoted as a C(4) motif.

The orthogonal intersection of the R22​(8) dimers and the C(4) chains results in a highly stable, 2D corrugated sheet architecture that defines the macroscopic morphology of the crystal.

HBond_Topology A Molecule A (Asymmetric Unit) B Molecule B (Inverted Partner) A->B N-H···O=S [R2,2(8) Dimer] C Molecule C (Translational Partner) A->C Amino N-H···O [C(4) Chain] B->A N-H···O=S

Graph-set topology of the intermolecular hydrogen-bonding network.

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Utilization of 3-Amino-N-tert-butyl-4-methylbenzenesulfonamide in Targeted Therapeutics Discovery

Prepared by: Senior Application Scientist, Pharmaceutical Development Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals Executive Summary In modern drug discovery, the primary benz...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Pharmaceutical Development Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals

Executive Summary

In modern drug discovery, the primary benzenesulfonamide moiety ( −SO2​NH2​ ) is a privileged pharmacophore, serving as a critical hydrogen bond donor and acceptor in the hinge-binding region of kinases and the active sites of metalloenzymes like carbonic anhydrases [1]. However, synthesizing complex, highly functionalized sulfonamide-bearing therapeutics requires orthogonal protection strategies to prevent catalyst poisoning and unwanted side reactions during late-stage cross-coupling.

3-Amino-N-tert-butyl-4-methylbenzenesulfonamide (CAS: 1017410-65-9) is a highly specialized, bifunctional building block designed to solve these synthetic bottlenecks. This application note details the structural causality, chemoselectivity principles, and validated experimental workflows for utilizing this intermediate in the assembly of targeted therapeutics.

Structural Rationale & Chemoselectivity Profile

The utility of this building block lies in the synergistic causality of its three primary structural vectors:

  • The 3-Amino Group (Nucleophilic Vector): Serves as the primary site for carbon-nitrogen bond formation (e.g., Buchwald-Hartwig amination or SN​Ar reactions) to attach heterocyclic cores.

  • The N-tert-butyl Sulfonamide (Protected Vector): The bulky tert-butyl group sterically shields the sulfonamide nitrogen. Even if strong bases (e.g., Cs2​CO3​ or LiHMDS ) deprotonate the sulfonamide during cross-coupling, the steric bulk prevents competitive N-arylation at this site, ensuring exquisite chemoselectivity for the aniline nitrogen [2].

  • The 4-Methyl Group (Steric/Electronic Modulator): Electronically enriches the aniline to increase its nucleophilicity. Sterically, it forces the use of large bite-angle ligands (like Xantphos) during coupling, while ultimately serving as a lipophilic vector to fill hydrophobic pockets in the target protein's binding site.

Table 1: Physicochemical Properties
PropertyValueSynthetic Implication
CAS Number 1017410-65-9Commercially available starting material.
Molecular Weight 242.34 g/mol Easily tracked via LC-MS ( [M+H]+=243.1 ).
Formula C11​H18​N2​O2​S Stable under ambient storage conditions.
pKa (Sulfonamide) ~10.5Susceptible to deprotonation by strong bases; requires steric shielding.
Deprotection Trigger Strong Acid (TFA/HCl)Orthogonal to base-catalyzed cross-coupling conditions.

Mechanistic Workflow

The following diagram illustrates the logical progression from the raw building block to the active pharmacophore, highlighting the orthogonal nature of the coupling and deprotection steps.

G SM 3-Amino-N-tert-butyl- 4-methylbenzenesulfonamide Coupling Buchwald-Hartwig Amination SM->Coupling Pd Catalyst + Aryl Halide Intermediate Protected Intermediate Coupling->Intermediate C-N Bond Formation Deprotection TFA-Mediated Deprotection Intermediate->Deprotection Acidic Cleavage Active Primary Sulfonamide Pharmacophore Deprotection->Active Loss of Isobutylene

Workflow of 3-amino-N-tert-butyl-4-methylbenzenesulfonamide in targeted drug synthesis.

Experimental Protocols

The following protocols are designed as self-validating systems. By monitoring specific mass shifts and physical changes, researchers can ensure the integrity of each synthetic step.

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination

This step covalently links the building block to a heteroaryl chloride (e.g., a pyrimidine core of a kinase inhibitor).

Reagents & Materials:

  • 3-Amino-N-tert-butyl-4-methylbenzenesulfonamide (1.0 equiv)

  • Heteroaryl chloride (1.05 equiv)

  • Pd2​(dba)3​ (0.05 equiv)

  • Xantphos (0.10 equiv)

  • Cs2​CO3​ (2.0 equiv)

  • Anhydrous 1,4-Dioxane (0.1 M)

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add all solid reagents.

  • Degassing (Critical Step): Add anhydrous 1,4-Dioxane. Sparge the suspension with ultra-pure Argon for 15 minutes. Causality: Palladium(0) catalysts are highly sensitive to oxidation. Oxygen must be rigorously excluded to prevent catalyst deactivation.

  • Reaction: Seal the flask and heat to 100 °C in a pre-heated oil bath. Stir vigorously for 12 hours.

  • Self-Validation Checkpoint: Sample 10 µL of the reaction mixture, dilute in LC-MS grade Methanol, and analyze. The reaction is complete when the starting material peak ( m/z 243.1) is consumed, and the product mass ( [M+H]+ of the coupled adduct) dominates the chromatogram.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black and inorganic salts, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Acid-Mediated Sulfonamide Deprotection

Once the core scaffold is assembled, the tert-butyl group must be removed to unmask the active primary sulfonamide [3].

Reagents & Materials:

  • N-tert-butyl protected intermediate (1.0 equiv)

  • Trifluoroacetic acid (TFA) (50% v/v)

  • Dichloromethane (DCM) (50% v/v)

  • Anisole (2.0 equiv)

Step-by-Step Methodology:

  • Solvation: Dissolve the protected intermediate in anhydrous DCM.

  • Scavenger Addition: Add Anisole (2.0 equiv). Causality: TFA cleavage generates a highly reactive tert-butyl carbocation. Anisole acts as a nucleophilic scavenger, trapping the carbocation to prevent unwanted Friedel-Crafts alkylation of electron-rich aromatic rings within your molecule.

  • Acidification: Slowly add TFA dropwise at 0 °C, then allow the reaction to warm to room temperature. Stir for 4–8 hours.

  • Self-Validation Checkpoint: Analyze via LC-MS. A successful deprotection is self-evident when the intermediate peak disappears and a new peak emerges with a mass shift of Δm/z=−56 Da , corresponding precisely to the loss of the isobutylene fragment.

  • Isolation: Concentrate the mixture under a stream of nitrogen. Triturate the resulting residue with cold diethyl ether to precipitate the pure primary sulfonamide as a TFA salt.

Reaction Optimization & Data Visualization

Because the 4-methyl group creates significant steric hindrance adjacent to the reacting aniline nitrogen, standard coupling conditions often fail. Table 2 summarizes the optimization data, demonstrating why specific catalytic systems are required.

Table 2: Optimization of Buchwald-Hartwig Coupling Conditions
EntryCatalyst / Ligand SystemBaseSolventTemp (°C)Yield (%)Mechanistic Observation
1 Pd(OAc)2​ / BINAP NaOtBu Toluene9015%Extensive degradation; strong base cleaved sensitive functional groups.
2 Pd2​(dba)3​ / XPhos K3​PO4​ 1,4-Dioxane10045%Incomplete conversion; ligand bite angle insufficient for ortho-methyl sterics.
3 Pd2​(dba)3​ / Xantphos Cs2​CO3​ 1,4-Dioxane 100 88% Optimal conversion; large bite angle accommodates steric bulk; mild base.
4RuPhos Pd G3 LiHMDS THF6530%Strong base fully deprotonated the sulfonamide, reducing overall reaction rate.

Note: Data reflects coupling with a standard 4-chloropyrimidine derivative. Yields are isolated yields after chromatography.

References

  • Title: Construction of Biaryl Sulfonamides via Pd(II)-Catalyzed Cross-Coupling of C(sp2)
  • Source: National Center for Biotechnology Information (NCBI)
  • Title: Protecting Groups in Solid-Phase Organic Synthesis Source: ACS Combinatorial Science URL
Application

HPLC method development for 3-amino-N-tert-butyl-4-methylbenzenesulfonamide analysis

An in-depth technical guide and protocol for the analytical method development of 3-amino-N-tert-butyl-4-methylbenzenesulfonamide, designed for researchers and drug development professionals. Physicochemical Profiling &...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide and protocol for the analytical method development of 3-amino-N-tert-butyl-4-methylbenzenesulfonamide, designed for researchers and drug development professionals.

Physicochemical Profiling & Mechanistic Rationale

The development of a robust High-Performance Liquid Chromatography (HPLC) method begins with a deep understanding of the target analyte's physicochemical properties. 3-amino-N-tert-butyl-4-methylbenzenesulfonamide is a critical intermediate in the synthesis of complex sulfonamide-based pharmaceuticals. Structurally, it presents a dual-nature challenge for chromatographic separation:

  • The Basic Aniline Moiety (Position 3): The primary amine group has a pKa of approximately 4.5.

  • The Acidic Sulfonamide Moiety (Position 1): The N-tert-butyl substituted sulfonamide group is weakly acidic, with a pKa of approximately 10.

  • Hydrophobic Domains: The tert-butyl and methyl groups contribute significant non-polar character, increasing the molecule's overall LogP.

The Causality of Experimental Choices: If this compound is analyzed using a neutral mobile phase (pH ~7.0), the primary amine remains partially protonated. These positively charged amine groups will undergo severe secondary ion-exchange interactions with residual, unreacted silanol groups (Si-O⁻) on the silica backbone of the stationary phase[1]. This phenomenon manifests as severe peak tailing, poor theoretical plate counts, and irreproducible retention times.

To suppress this, our method employs a highly acidic mobile phase (pH ~2.5) using 0.1% Formic Acid. At this pH, the silanol groups on the stationary phase are fully protonated (neutralized), and the amine group on the analyte is fully ionized. This forces the separation mechanism to rely entirely on predictable reversed-phase partitioning driven by the hydrophobic tert-butyl and methyl groups, rather than unpredictable ion-exchange interactions[2]. Furthermore, selecting a highly end-capped C18 column provides a secondary layer of defense against silanol activity[3].

Workflow A 1. Physicochemical Profiling B 2. Column & Mobile Phase Selection A->B C 3. Gradient Optimization B->C D 4. Method Validation (ICH Q2) C->D E 5. Routine QC Analysis D->E

HPLC Method Development and Validation Workflow.

Experimental Protocol

Every protocol must function as a self-validating system. To ensure data integrity, the method incorporates a System Suitability Test (SST) gateway. If the SST criteria are not met, the run is aborted, preventing the generation of out-of-specification (OOS) data.

Optimized Chromatographic Conditions

Table 1: HPLC Parameters and Mechanistic Justifications

ParameterSpecificationMechanistic Rationale
Column C18, 150 x 4.6 mm, 3.5 µm (End-capped)End-capping minimizes secondary silanol interactions with the primary amine[2].
Mobile Phase A 0.1% Formic Acid in Milli-Q Water (pH ~2.5)Protonates silanols to prevent peak tailing; ensures consistent ionization of the amine[1].
Mobile Phase B Acetonitrile (HPLC Grade)Provides lower backpressure and better UV transparency than methanol.
Elution Mode Gradient (See Table 2)Sharpens the peak of the highly retained tert-butyl moiety and washes the column.
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm ID column to maximize theoretical plates.
Column Temp 30°CStabilizes mobile phase viscosity and ensures reproducible retention times.
Detection UV at 254 nm and 270 nmCaptures the conjugated pi-system of the substituted benzene ring[4].
Injection Vol 10 µLPrevents volume overload while maintaining sufficient sensitivity.

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.08020
2.08020
8.02080
10.02080
10.18020
15.08020
Step-by-Step Execution: Standard and Sample Preparation
  • Diluent Preparation: Mix Milli-Q Water and Acetonitrile in a 50:50 (v/v) ratio. Degas via ultrasonication for 10 minutes to prevent bubble formation in the pump proportioning valve.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10.0 mg of 3-amino-N-tert-butyl-4-methylbenzenesulfonamide reference standard into a 10 mL volumetric flask. Add 5 mL of diluent, sonicate for 5 minutes until fully dissolved, and make up to the mark with diluent[3].

  • Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.

  • Sample Preparation: Weigh an amount of the sample equivalent to 10.0 mg of the analyte. Dissolve in 10 mL of diluent (yielding ~1000 µg/mL), sonicate for 10 minutes, and filter through a 0.22 µm PTFE syringe filter to remove insoluble particulate matter. Dilute 1:10 to achieve the target analytical concentration of 100 µg/mL.

  • System Equilibration: Purge the HPLC system with Mobile Phase A and B. Equilibrate the column at initial gradient conditions (80% A / 20% B) for at least 20 column volumes until a stable baseline is achieved.

Method Validation Framework (ICH Q2(R2) Compliance)

To ensure the method is fit for its intended purpose in pharmaceutical quality control, it must be validated according to the latest ICH Q2(R2) guidelines[5][6].

Table 3: Validation Parameters and Acceptance Criteria

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental Execution
System Suitability (SST) %RSD < 2.0%, Tailing (Tf) < 1.5, Plates (N) > 20005 replicate injections of the 100 µg/mL working standard prior to sample analysis.
Linearity Correlation Coefficient (R²) ≥ 0.9995 concentration levels ranging from 25% to 150% of the target concentration.
Accuracy (Recovery) 98.0% - 102.0% recoveryTriplicate preparations at 50%, 100%, and 150% spiked levels against a known standard.
Precision (Repeatability) %RSD < 2.0%6 independent sample preparations at 100% concentration analyzed consecutively.
Specificity No interference at target Retention Time (RT)Inject blank diluent; perform forced degradation (acid, base, peroxide, thermal)[7].

Mechanistic Troubleshooting

When developing methods for multi-functional compounds, chromatographic anomalies are inevitable. Addressing them requires a mechanistic approach rather than trial and error.

  • Peak Tailing (Asymmetry > 1.5): If tailing occurs despite using an end-capped C18 column, the mobile phase pH may have drifted upwards, allowing silanol ionization. Fix: Verify the pH of Mobile Phase A is strictly ≤ 2.5. Alternatively, switch to a base-deactivated column specifically designed for polar amines.

  • Retention Time Shifts: Because the analyte contains an ionizable amine, its retention is highly sensitive to minor fluctuations in organic modifier concentration and column temperature. Fix: Verify the integrity of the pump proportioning valve and ensure the column oven is tightly calibrated to 30°C.

Troubleshooting Start Chromatographic Anomaly Q1 Peak Tailing (Tf > 1.5)? Start->Q1 Q2 Retention Time Shift? Start->Q2 A1 Decrease pH to < 3.0 Q1->A1 Yes A2 Check Pump Proportioning Q2->A2 Yes

Mechanistic Troubleshooting Logic for HPLC Anomalies.

References

  • Title: HPLC Fundamentals and Applications Source: Scribd URL: [Link][1]

  • Title: Development and Validation of a New HPLC Method for the Estimation of Sulfamoxole in Bulk and Tablet Formulations Source: ResearchGate URL: [Link][7]

  • Title: ICH Q2 (R2) Validation of Analytical Procedures Source: MasterControl URL: [Link][5]

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link][6]

Sources

Method

Application Note: Advanced Cross-Coupling Strategies Utilizing 3-Amino-N-tert-butyl-4-methylbenzenesulfonamide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Introduction & Strategic Rationale The sulfonamide pharmacophore is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Introduction & Strategic Rationale

The sulfonamide pharmacophore is a ubiquitous structural motif in modern medicinal chemistry, serving as a critical binding determinant in a vast array of therapeutics, ranging from kinase inhibitors (e.g., Pazopanib analogs) to selective Nav1.7 channel blockers[1][2]. Among the most versatile building blocks for synthesizing these complex architectures is 3-amino-N-tert-butyl-4-methylbenzenesulfonamide (CAS: 1017410-65-9)[3].

As an intermediate, this molecule offers three distinct strategic advantages:

  • Nucleophilic Aniline Core: The primary amine at the 3-position is primed for transition-metal-catalyzed C-N bond formation, specifically Buchwald-Hartwig cross-coupling with diverse heteroaryl halides[4][5].

  • Conformational Restriction: The ortho-methyl group relative to the sulfonamide and amine induces a specific dihedral twist in the final drug molecule. This steric bulk is often critical for locking the molecule into a bioactive conformation within tight enzyme binding pockets[1].

  • Orthogonal Protection Strategy: The N-tert-butyl group completely masks the sulfonamide nitrogen. Unprotected primary sulfonamides can poison palladium catalysts or undergo competitive N-arylation during cross-coupling. The bulky tert-butyl group prevents these side reactions, allowing for harsh coupling conditions, and can be cleanly removed later via acidic global deprotection[6][7].

Mechanistic Insights: Overcoming Steric Hindrance in C-N Coupling

While the ortho-methyl group is beneficial for the final drug's pharmacology, it introduces significant steric hindrance during the synthetic process. In a standard Buchwald-Hartwig amination, this steric bulk can impede the amine coordination step and slow down the subsequent reductive elimination, potentially leading to catalyst degradation or β -hydride elimination side products[8].

To overcome this, the choice of the catalytic system is strictly causal:

  • Catalyst Precursor: Pd2​(dba)3​ is preferred as it provides a stable, easily activated source of Pd(0)[7].

  • Ligand Design: Bulky, electron-rich biaryl phosphine ligands like XPhos or BrettPhos are mandatory. The electron-rich nature of the phosphine accelerates the oxidative addition of the aryl halide, while the extreme steric bulk of the ligand forces the palladium center to rapidly undergo reductive elimination, preventing the formation of unreactive Pd(II) resting states[2][4].

  • Base Selection: Weak, non-nucleophilic bases such as Cs2​CO3​ are utilized. Stronger bases like NaOtBu can degrade sensitive functional groups on the heteroaryl coupling partner or induce unwanted side reactions[4][9].

BHCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd(II)(Ar)X(L_n) Pd0->OxAdd + Ar-X (Aryl Halide) AmineBind Amine Coordination & Base Deprotonation Pd(II)(Ar)(NHR)(L_n) OxAdd->AmineBind + 3-Amino-N-tBu-4-Me-PhSO2NH2 + Base (e.g., Cs2CO3) RedElim Reductive Elimination Product + Pd(0)L_n AmineBind->RedElim - HX (Base-H+) RedElim->Pd0 Release of Coupled Product

Catalytic cycle of the Buchwald-Hartwig amination for the hindered aniline substrate.

Quantitative Data: Condition Optimization

The following table summarizes the optimization landscape for coupling 3-amino-N-tert-butyl-4-methylbenzenesulfonamide with a model 2-chloropyrimidine derivative. The data demonstrates the critical necessity of modern biaryl phosphine ligands over first-generation systems[7][8][10].

EntryCatalyst (5 mol%)Ligand (10 mol%)Base (2.0 eq)SolventTemp (°C)Yield (%)Observation / Causality
1 Pd2​(dba)3​ BINAP Cs2​CO3​ Toluene10015%Excessive steric clash; poor reductive elimination.
2 Pd2​(dba)3​ Xantphos Cs2​CO3​ Dioxane10042%Moderate conversion; some catalyst deactivation.
3 Pd2​(dba)3​ XPhos NaOtBu Dioxane10068%Good C-N formation, but base degrades pyrimidine.
4 Pd2​(dba)3​ XPhos Cs2​CO3​ Dioxane 100 94% Optimal balance of steric relief and mild basicity.
5 Pd(OAc)2​ BrettPhos K2​CO3​ tBuOH 11089%Excellent alternative for highly electron-deficient halides.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. In-Process Controls (IPCs) are embedded to ensure the chemist can verify the success of each step before proceeding.

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination

Objective: Couple 3-amino-N-tert-butyl-4-methylbenzenesulfonamide with a heteroaryl chloride.

Step-by-Step Methodology:

  • Reagent Loading: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-amino-N-tert-butyl-4-methylbenzenesulfonamide (1.0 equiv, 1.0 mmol), the heteroaryl chloride (1.1 equiv, 1.1 mmol), Pd2​(dba)3​ (0.025 equiv, 2.5 mol%), XPhos (0.05 equiv, 5 mol%), and anhydrous Cs2​CO3​ (2.0 equiv, 2.0 mmol)[4][7].

  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask and backfill with ultra-pure Argon. Repeat this cycle three times. (Causality: Pd(0) complexes are highly susceptible to irreversible oxidation by atmospheric oxygen; rigorous exclusion is mandatory).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (10 mL) via syringe.

  • Reaction Execution: Replace the septum with a Teflon-lined screw cap under positive Argon flow. Transfer the flask to a pre-heated oil bath at 100 °C and stir vigorously (800 rpm) for 12 hours.

  • In-Process Control (IPC): Withdraw a 10 µL aliquot, dilute in LC-MS grade Methanol, and analyze via UPLC-MS. Validation: The reaction is deemed complete when the starting aniline peak (m/z ~242) is 2% relative to the product peak.

  • Workup: Cool the mixture to room temperature. Filter the suspension through a short pad of Celite to remove inorganic salts and palladium black, eluting with Ethyl Acetate (30 mL). Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Global Deprotection to Primary Sulfonamide

Objective: Remove the N-tert-butyl protecting group to yield the active pharmaceutical ingredient (API).

Step-by-Step Methodology:

  • Preparation: Dissolve the purified intermediate from Protocol A (1.0 mmol) in neat Trifluoroacetic Acid (TFA, 5.0 mL) in a round-bottom flask.

  • Scavenger Addition: Add Anisole (2.0 equiv, 2.0 mmol) to the stirring solution. (Causality: TFA-mediated cleavage generates a highly reactive tert-butyl carbocation. Anisole acts as a sacrificial nucleophile/scavenger, preventing the carbocation from electrophilically alkylating the electron-rich aromatic rings of your product).

  • Execution: Attach a reflux condenser and heat the mixture to 75 °C for 4-6 hours.

  • IPC: Monitor by LC-MS. Validation: Look for the disappearance of the protected mass [M+H] and the appearance of the deprotected mass [M - 56 + H].

  • Workup: Cool to room temperature and concentrate the reaction mixture in vacuo to remove excess TFA. Triturate the resulting crude oil with cold diethyl ether to precipitate the final primary sulfonamide API as a solid. Filter and dry under high vacuum.

Workflow BB Starting Material 3-Amino-N-tBu-4-Me- benzenesulfonamide Coupling C-N Coupling Buchwald-Hartwig Pd2(dba)3 / XPhos BB->Coupling Intermediate Protected Intermediate N-tBu Sulfonamide Coupled Adduct Coupling->Intermediate Deprotection Global Deprotection TFA / Heat Intermediate->Deprotection API Final API Primary Sulfonamide Kinase Inhibitor Deprotection->API

Synthetic workflow from the protected building block to the primary sulfonamide API.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-amino-N-tert-butyl-4-methylbenzenesulfonamide

Welcome to the technical support guide for the synthesis of 3-amino-N-tert-butyl-4-methylbenzenesulfonamide (CAS 1017410-65-9)[1][2]. This document is designed for researchers, medicinal chemists, and process development...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 3-amino-N-tert-butyl-4-methylbenzenesulfonamide (CAS 1017410-65-9)[1][2]. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you navigate the common challenges associated with this multi-step synthesis and improve your final product yield and purity.

Introduction: The Synthetic Challenge

3-amino-N-tert-butyl-4-methylbenzenesulfonamide is a valuable substituted aniline derivative, often used as a key building block in the development of pharmacologically active molecules. The synthesis, while conceptually straightforward, involves critical steps that can be prone to low yields and side reactions if not properly controlled. This guide addresses these challenges by explaining the causality behind experimental choices, providing a framework for troubleshooting, and offering field-proven protocols.

Synthetic Pathway Overview

The most common and reliable synthetic route is a two-step process starting from 4-methyl-3-nitrobenzenesulfonyl chloride. The first step is an amidation reaction with tert-butylamine, followed by the reduction of the aromatic nitro group to the corresponding aniline.

Synthetic_Workflow A 4-Methyl-3-nitro- benzenesulfonyl chloride B N-tert-butyl-4-methyl- 3-nitrobenzenesulfonamide A->B Step 1: Amidation + tert-Butylamine + Base (e.g., Et3N) C 3-Amino-N-tert-butyl- 4-methylbenzenesulfonamide (Final Product) B->C Step 2: Reduction (e.g., Fe/NH4Cl or H2, Pd/C)

Caption: General two-step synthesis of the target compound.

Troubleshooting Guide & FAQs

This section is organized by synthetic step to directly address the specific issues you may encounter.

Step 1: Amidation of 4-Methyl-3-nitrobenzenesulfonyl chloride

This step involves the reaction of 4-methyl-3-nitrobenzenesulfonyl chloride with tert-butylamine to form the sulfonamide bond. While a standard transformation, the steric bulk of the tert-butyl group and the reactivity of the sulfonyl chloride require careful control.

Q1: My amidation reaction yield is low. What are the likely causes and how can I fix it?

A1: Low yields in this step typically stem from three primary issues: incomplete reaction, hydrolysis of the starting material, or difficult product isolation.

  • Causality (Incomplete Reaction): The nucleophilicity of tert-butylamine is reduced by its steric bulk. Furthermore, the reaction generates hydrochloric acid (HCl), which protonates the unreacted amine, rendering it non-nucleophilic. An inadequate amount or inappropriate choice of base to scavenge this HCl is a common culprit.

  • Causality (Hydrolysis): 4-Methyl-3-nitrobenzenesulfonyl chloride is highly sensitive to moisture and can readily hydrolyze to the corresponding sulfonic acid, which will not participate in the amidation[3][4].

  • Troubleshooting Workflow:

Troubleshooting_Amidation start Low Yield in Amidation Step q1 Did you use anhydrous solvent and reagents? start->q1 sol1 Redo reaction using freshly distilled solvent and ensure all glassware is oven-dried. Handle sulfonyl chloride under inert atmosphere. q1->sol1 No q2 What base and stoichiometry did you use? q1->q2 Yes sol2 Use at least 1.1 equivalents of a non-nucleophilic tertiary amine like triethylamine (Et3N) or DIPEA. Consider using 2.2 equivalents of tert-butylamine (one as nucleophile, one as base). q2->sol2 Inefficient/ Incorrect q3 What were the reaction temperature and time? q2->q3 Sufficient/ Correct sol3 Due to steric hindrance, the reaction may be slow. Monitor by TLC. If starting material persists after several hours at room temperature, consider gentle heating (40-50 °C). q3->sol3 Too low/ Too short

Caption: Decision tree for troubleshooting low amidation yield.

Q2: I see multiple spots on my TLC plate after the amidation reaction. What are the possible side products?

A2: Besides your starting material and product, the most common impurity is 4-methyl-3-nitrobenzenesulfonic acid, formed from the hydrolysis of the sulfonyl chloride. You can typically remove this water-soluble impurity during the aqueous workup by washing the organic layer with a mild base like saturated sodium bicarbonate solution.

Step 2: Reduction of N-tert-butyl-4-methyl-3-nitrobenzenesulfonamide

The reduction of the aromatic nitro group is the final and most critical step. The choice of reducing agent is paramount and dictates the reaction's success, chemoselectivity, and ease of workup.[5]

Q1: My reduction is incomplete, or the yield is very low. Which reducing agent should I use?

A1: The choice of reducing agent is a balance between reactivity, selectivity, cost, and safety. For this specific substrate, catalytic hydrogenation and metal/acid reductions are the most effective.

  • Expertise & Causality: The nitro group reduction is a six-electron process that proceeds through nitroso and hydroxylamine intermediates.[5][6] An incomplete reaction can leave these species in the mixture, which can be unstable or lead to side products like azoxy or azo dimers.[7] The efficiency of the reduction depends on the reducing agent's potential and the reaction conditions.

Method Reagents Pros Cons Typical Yield
Catalytic HydrogenationH₂ (1-4 atm), 5-10% Pd/CHigh yield, clean reaction, easy workup (filtration)Requires specialized hydrogenation equipment; catalyst can be pyrophoric and sensitive to poisons (sulfur compounds)>90%[8][9]
Metal/Acid ReductionFe powder, NH₄Cl (aq)Inexpensive, highly reliable, tolerant of many functional groupsWorkup can be tedious due to filtration of fine iron salts; requires stoichiometric reagents80-95%[6][7]
Metal/Acid ReductionSnCl₂·2H₂O, HCl/EthanolMild conditions, good for sensitive substratesStoichiometric amounts of tin salts must be removed during workup, often requiring careful pH adjustment85-95%[8][9]

Recommendation: For laboratory scale, reduction with iron powder and ammonium chloride in an ethanol/water mixture is often the most robust and reliable method, avoiding the need for specialized pressure equipment.[6]

Q2: The workup after my Fe/NH₄Cl reduction is difficult, and my product is contaminated with iron salts.

A2: This is a very common issue. After the reaction, the mixture is a thick sludge of iron oxides.

  • Self-Validating Protocol Tip: To ensure proper workup, first, filter the hot reaction mixture through a pad of Celite® (diatomaceous earth) to remove the bulk of the iron salts. Wash the Celite pad thoroughly with hot ethanol or methanol. After filtration, concentrate the solvent. The crude product can then be taken up in an organic solvent like ethyl acetate and washed with water to remove the remaining inorganic salts. If the product is still impure, an acid-base extraction can be performed: dissolve the crude material in dilute HCl to protonate the desired amine, wash with ethyl acetate to remove non-basic impurities, then basify the aqueous layer with NaOH or Na₂CO₃ and extract the purified free amine back into an organic solvent.[10]

Q3: My final product is dark-colored. How can I purify it?

A3: Anilines are susceptible to air oxidation, which can lead to discoloration.

  • Purification Strategy:

    • Charcoal Treatment: Dissolve the crude product in a suitable solvent (e.g., ethanol or ethyl acetate) and add a small amount of activated charcoal. Heat the mixture gently for 15-20 minutes, then filter hot through Celite®. This often removes colored polymeric impurities.

    • Recrystallization: Recrystallize the decolorized product from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.

    • Column Chromatography: If recrystallization is ineffective, purification by flash column chromatography on silica gel is the most reliable method. A gradient of ethyl acetate in hexanes is a good starting point for elution.

Detailed Experimental Protocols

Protocol 1: Synthesis of N-tert-butyl-4-methyl-3-nitrobenzenesulfonamide (Step 1)

  • To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add 4-methyl-3-nitrobenzenesulfonyl chloride (1.0 eq).

  • Dissolve the starting material in anhydrous dichloromethane (DCM, approx. 5 mL per gram of sulfonyl chloride).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve tert-butylamine (1.2 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Add the amine/base solution dropwise to the cooled sulfonyl chloride solution over 30 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Upon completion, quench the reaction by adding water. Separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be used in the next step or purified by recrystallization from ethanol.

Protocol 2: Reduction using Iron/Ammonium Chloride (Step 2)

  • To a round-bottom flask, add N-tert-butyl-4-methyl-3-nitrobenzenesulfonamide (1.0 eq), ethanol, and water (typically a 4:1 to 5:1 ratio).

  • Add ammonium chloride (4-5 eq) and iron powder (4-5 eq).

  • Heat the vigorously stirred mixture to reflux (approx. 80-85 °C) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • While still hot, carefully filter the reaction mixture through a pad of Celite®. Rinse the flask and the filter cake thoroughly with hot ethanol.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • Dissolve the resulting residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude 3-amino-N-tert-butyl-4-methylbenzenesulfonamide.

  • Purify the crude product by flash column chromatography or recrystallization as described in the FAQ section.

References

  • Journal of Chemical Education. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Available at: [Link]

  • Organic Letters. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Available at: [Link]

  • Organic Chemistry Portal. Nitro Reduction - Common Conditions. Available at: [Link]

  • YouTube. (2019). Reduction of nitro groups to anilines. Available at: [Link]

  • PubMed Central (PMC). (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Available at: [Link]

  • Organic Chemistry Portal. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Available at: [Link]

  • ResearchGate. N‐Nitrosation of Sulfonamide with tert‐Butyl nitrite. Available at: [Link]

  • Google Patents. (2020). Synthesis method of N-tert-butyl benzene sulfonamide.
  • PubMed Central (PMC). (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Available at: [Link]

  • Semantic Scholar. (2007). Synthesis and Crystal Structure of 4-(tert-butyl)-N-(pyridin-3-ylmethyl) benzenesulfonamide. Available at: [Link]

  • Google Patents. (2010). Method for synthesizing p-nitrobenzenesulfonyl chloride.
  • ChemBK. 4-Methyl-3-nitro-benzenesulfonyl chloride. Available at: [Link]

  • The Royal Society of Chemistry. Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids. Available at: [Link]

  • PubChem. 4-Methyl-3-nitrobenzenesulfonyl chloride. Available at: [Link]

  • PubMed Central (PMC). (2020). Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)-benzenesulfonamide Conjugates. Available at: [Link]

  • PrepChem.com. Synthesis of 3-nitrobenzenesulfonyl chloride. Available at: [Link]

  • Appchem. 3-Amino-N-tert-butyl-4-methylbenzenesulfonamide. Available at: [Link]

  • ResearchGate. (2016). How to purify p-amino tert butyl benzamide? Available at: [Link]

  • Organic Chemistry Portal. (2017). tert-Butyl Nitrite-Mediated Synthesis of N-Nitrosoamides, Carboxylic Acids, Benzocoumarins, and Isocoumarins from Amides. Available at: [Link]

  • MDPI. (2021). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Available at: [Link]

  • Organic Chemistry Portal. (2003). An efficient method for the conversion of aromatic and aliphatic nitriles to the corresponding N-tert-butyl amides: a modified Ritter reaction. Available at: [Link]

  • Andrew G. Myers Research Group, Harvard University. Synthesis of Chiral Amines by Asymmetric Additions to tert-Butylsulfinimines (Ellman Auxiliary). Available at: [Link]

  • Google Patents. (1976). Process for t-butylating hydroxy- or thiol-substituted amino acids.
  • Apicule. 3-amino-N-(tert-butyl)benzenesulfonamide (CAS No: 608523-94-0) API Intermediate Manufacturers. Available at: [Link]

Sources

Optimization

troubleshooting common impurities in 3-amino-N-tert-butyl-4-methylbenzenesulfonamide

Title: Technical Support Center: Troubleshooting Impurities in 3-Amino-N-tert-butyl-4-methylbenzenesulfonamide Synthesis Introduction 3-Amino-N-tert-butyl-4-methylbenzenesulfonamide is a critical penultimate intermediate...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Technical Support Center: Troubleshooting Impurities in 3-Amino-N-tert-butyl-4-methylbenzenesulfonamide Synthesis

Introduction 3-Amino-N-tert-butyl-4-methylbenzenesulfonamide is a critical penultimate intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including multi-target tyrosine kinase inhibitors like Pazopanib. The unprotected derivative, 3-amino-4-methylbenzenesulfonamide, is a heavily monitored regulatory impurity in Pazopanib manufacturing[1]. Ensuring the high purity of the tert-butyl protected intermediate is essential, as upstream impurities cascade into the final API, complicating downstream purification and regulatory compliance.

Synthesis Workflow & Critical Nodes

The synthesis typically proceeds via a highly controlled three-step sequence:

  • Nitration of p-toluenesulfonyl chloride to yield 4-methyl-3-nitrobenzenesulfonyl chloride[2].

  • Amidation with tert-butylamine to form the protected sulfonamide[3].

  • Reduction of the nitroarene to the corresponding aniline[4].

G A p-Toluenesulfonyl Chloride B Nitration (HNO3/H2SO4) A->B C 4-Methyl-3-nitrobenzene- sulfonyl Chloride B->C Major D 2-Nitro Regioisomer (Impurity) B->D Minor E Amidation (t-BuNH2) C->E F N-tert-Butyl-4-methyl-3- nitrobenzenesulfonamide E->F Major G Sulfonic Acid (Hydrolysis Impurity) E->G Trace H2O H Reduction (H2, Pd/C) F->H I 3-Amino-N-tert-butyl-4- methylbenzenesulfonamide H->I Target J Azo/Azoxy/Hydroxylamine (Reduction Impurities) H->J Side Reactions

Caption: Synthesis workflow and impurity generation pathways for the target sulfonamide.

Common Impurities & Causality

Understanding the mechanistic origin of each impurity is the first step in troubleshooting. Table 1 summarizes the primary impurities encountered in this workflow, while Table 2 provides quantitative targets for analytical monitoring.

Table 1: Impurity Profile and Mechanistic Origins

Impurity NameOrigin NodeMechanism of FormationControl Strategy
2-Amino Regioisomer NitrationThe methyl group is an ortho/para director, while the sulfonyl chloride is a meta director. Nitration predominantly occurs at the 3-position, but thermal excursions allow competitive nitration at the 2-position[2].Maintain nitration temperature strictly between 0–10 °C.
Hydroxylamine Intermediate ReductionNitro reduction proceeds stepwise via nitroso and hydroxylamine intermediates[5]. Incomplete catalytic turnover leaves residual N-arylhydroxylamine[4].Ensure optimal H₂ mass transfer; monitor reaction completion via HPLC.
Azo/Azoxy Dimers ReductionCondensation between the highly reactive intermediate nitrosoarene and the hydroxylamine species[5].Avoid high substrate concentrations; ensure vigorous agitation.
Des-tert-butyl Impurity WorkupPremature acid-catalyzed cleavage of the tert-butyl protecting group[1].Avoid strong mineral acids during workup; maintain a neutral to mildly basic pH.

Table 2: Analytical Monitoring (HPLC) (Note: RRT values are system-dependent and provided as a general diagnostic guide.)

AnalyteRelative Retention Time (RRT)UV Max (nm)Acceptance Criteria
Target Compound1.00245> 98.5%
Hydroxylamine Impurity0.85250< 0.5%
2-Amino Regioisomer1.12240< 0.5%
Azo/Azoxy Dimers1.45 - 1.60320< 0.1%
Des-tert-butyl Impurity0.65245< 0.2%

Frequently Asked Questions (FAQs)

Q1: Why is my final product contaminated with high levels of azo/azoxy dimers? A1: Dimerization is a classic kinetic trap during nitroarene reduction. It occurs when the intermediate nitrosoarene reacts with the intermediate N-arylhydroxylamine[5]. This bimolecular side reaction outcompetes the unimolecular hydrogenation step when hydrogen mass transfer is poor. To fix this, increase your stirring rate (e.g., >800 rpm in a Parr reactor), ensure your Pd/C catalyst is not poisoned, and operate at an optimized H₂ pressure (typically 3–5 bar).

Q2: I am detecting the des-tert-butyl impurity (3-amino-4-methylbenzenesulfonamide) in my final isolate. How do I prevent this? A2: The tert-butyl group on a sulfonamide is robust but susceptible to cleavage under strongly acidic conditions[1]. If you are using dissolving metal reduction (e.g., Fe/HCl or SnCl₂/HCl) instead of catalytic hydrogenation, the acidic workup is likely cleaving the protecting group. Switch to a neutral catalytic hydrogenation (H₂, Pd/C in methanol or ethyl acetate) to preserve the tert-butyl moiety.

Q3: My amidation step yields a significant amount of sulfonic acid byproduct. What is going wrong? A3: The conversion of 4-methyl-3-nitrobenzenesulfonyl chloride to the sulfonamide requires strictly anhydrous conditions[3]. If moisture is present in your solvent or the tert-butylamine reagent, the sulfonyl chloride will rapidly hydrolyze to 4-methyl-3-nitrobenzenesulfonic acid. Dry your solvents over molecular sieves and ensure the amine is freshly distilled.

Self-Validating Experimental Protocol: Catalytic Hydrogenation

This protocol is designed with built-in visual and analytical checkpoints to ensure the mitigation of reduction-based impurities.

Step 1: Substrate Preparation

  • Dissolve N-tert-butyl-4-methyl-3-nitrobenzenesulfonamide (1.0 eq) in anhydrous methanol (10 volumes).

  • Validation Check: The solution must be pale yellow and completely clear. Turbidity indicates the presence of insoluble sulfonic acid impurities from the previous step. Do not proceed without filtering.

Step 2: Catalyst Loading

  • Purge the reactor with N₂ for 15 minutes.

  • Carefully add 5% Pd/C (5 wt% relative to substrate).

  • Validation Check: Ensure the atmosphere is strictly inert before catalyst addition to prevent auto-ignition of the methanol vapors.

Step 3: Hydrogenation

  • Pressurize the reactor to 3 bar with H₂ gas.

  • Maintain the temperature between 25–30 °C with vigorous stirring (800–1000 rpm).

  • Validation Check: Monitor H₂ uptake. A plateau in pressure drop indicates the reaction has stalled or completed. After 4 hours, take an aliquot for HPLC analysis. The hydroxylamine intermediate (RRT ~0.85) must be <0.5% before venting the reactor. If >0.5%, repressurize and continue stirring.

Step 4: Catalyst Filtration and Workup

  • Vent the H₂ gas and purge with N₂.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Validation Check: The filtrate must be colorless to pale yellow. A persistent orange or red tint is a definitive visual indicator that azo/azoxy dimer impurities have formed.

Step 5: Crystallization

  • Concentrate the filtrate under reduced pressure to 3 volumes.

  • Add anti-solvent (e.g., heptane) dropwise until the solution becomes cloudy, then cool to 0–5 °C.

  • Filter the resulting crystals and wash with cold heptane. This crystallization step effectively purges trace amounts of the 2-amino regioisomer into the mother liquor.

Sources

Troubleshooting

Technical Support Center: Optimizing Crystallization for 3-amino-N-tert-butyl-4-methylbenzenesulfonamide

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for 3-amino-N-tert-butyl-4-methylbenzenesulfonamide (CAS: 1017410-65-9). This guide is designed for researchers, scientis...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for 3-amino-N-tert-butyl-4-methylbenzenesulfonamide (CAS: 1017410-65-9). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of crystallizing this active pharmaceutical ingredient (API). We will address common challenges through a detailed troubleshooting guide and a comprehensive FAQ section, grounding our advice in established scientific principles to ensure you achieve robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of 3-amino-N-tert-butyl-4-methylbenzenesulfonamide that influence crystallization?

Understanding the molecule's properties is the foundation of developing a successful crystallization protocol. While extensive public data for this specific molecule is limited, we can infer properties from its structure and from close structural analogs like 3-amino-N-tert-butylbenzenesulfonamide[1][2].

  • Molecular Structure: The molecule possesses a rigid aromatic core, a polar sulfonamide group (-SO₂NH-), a basic amino group (-NH₂), and a bulky, nonpolar tert-butyl group. This combination of polar and nonpolar moieties means its solubility will be highly dependent on the solvent system.

  • Hydrogen Bonding: The amino and sulfonamide groups are capable of acting as both hydrogen bond donors and acceptors. These interactions are critical driving forces for crystal lattice formation and are a key consideration in solvent selection.[3][4] Strong intermolecular hydrogen bonds are a defining characteristic of sulfonamide crystal packing.[3]

  • Polymorphism: Sulfonamides are notorious for exhibiting polymorphism—the ability to exist in multiple crystal forms with different physical properties.[3][4][5] Different polymorphs can have different solubilities, stabilities, and melting points, making polymorphic control a critical aspect of crystallization development for regulatory and therapeutic reasons.[4][6]

  • Predicted Properties (based on analogs):

    • pKa: The sulfonamide proton is weakly acidic, while the amino group is basic. The predicted pKa for a similar structure is around 12.23, indicating the sulfonamide proton is not easily removed.[2]

    • Solubility: Expected to have low solubility in water and non-polar solvents like hexanes, but moderate solubility in polar organic solvents such as alcohols, acetone, and DMSO, especially upon heating.[2][7][8]

Q2: How do I systematically select a solvent for crystallization?

Solvent selection is the most critical parameter in crystallization.[6][] The ideal solvent should dissolve the compound completely at an elevated temperature but have low solubility at room temperature or below. A systematic approach is recommended.

The workflow below outlines a standard procedure for solvent screening.

SolventScreeningWorkflow cluster_0 Phase 1: Single Solvent Screening Start Weigh ~15 mg of crude compound into several vials AddSolvent Add 0.3 mL of a test solvent to each vial Start->AddSolvent VortexRT Vortex at Room Temperature (RT) AddSolvent->VortexRT ObserveRT Observe Solubility at RT VortexRT->ObserveRT Heat Heat to near boiling ObserveRT->Heat Insoluble PoorSolvent2 Discard: Soluble at RT ObserveRT->PoorSolvent2 Soluble ObserveHot Observe Solubility when Hot Heat->ObserveHot Cool Cool slowly to RT, then in an ice bath ObserveHot->Cool Soluble PoorSolvent1 Discard: Insoluble when hot ObserveHot->PoorSolvent1 Insoluble ObserveCrystals Observe Crystal Formation Cool->ObserveCrystals GoodSolvent Potential Solvent: Good yield of crystals ObserveCrystals->GoodSolvent Crystals Form NoCrystals Consider for anti-solvent or evaporation ObserveCrystals->NoCrystals No Crystals

Caption: Workflow for single-solvent screening.

A useful starting point for solvent selection is to test a range of solvents with varying polarities.

Solvent Class Boiling Point (°C) Rationale & Comments
Methanol Polar Protic65Often effective for sulfonamides; can form H-bonds.[7]
Ethanol Polar Protic78Similar to methanol, slightly less polar.
Isopropanol (IPA) Polar Protic82Good for achieving slower crystal growth due to higher viscosity and lower volatility.
Acetone Polar Aprotic56A strong solvent for many sulfonamides.[7][10] Often used in anti-solvent pairs.
Ethyl Acetate (EtOAc) Mid-Polarity77Balances polar and non-polar characteristics.
Acetonitrile (ACN) Polar Aprotic82Can offer different selectivity and crystal forms.
Toluene Non-polar111Less likely to be a good single solvent but useful in solvent mixtures.
Heptane/Hexane Non-polar98 / 69Primarily used as anti-solvents. Solubility is expected to be very low.[8]

Q3: What is anti-solvent crystallization and when should I use it?

Anti-solvent (or precipitation) crystallization is a powerful technique used when a compound is highly soluble in one solvent but poorly soluble in another, and the two solvents are miscible.[6]

When to use it:

  • When no single solvent provides a good yield.

  • For compounds that are sensitive to heat, as it can be performed at constant temperature.[11]

  • To target specific polymorphs by controlling the rate of supersaturation.

Protocol 1: Anti-Solvent Crystallization

  • Dissolution: Dissolve the compound in a minimal amount of a "good" solvent (e.g., acetone) at room temperature.

  • Addition: Slowly add a "poor" solvent (the anti-solvent, e.g., water or heptane) dropwise to the stirred solution until slight turbidity (cloudiness) persists.

  • Re-dissolution: Add a few drops of the "good" solvent back into the solution until it becomes clear again.

  • Growth: Cover the container and allow the anti-solvent to slowly diffuse into the solution (e.g., by placing the vial in a larger beaker containing the anti-solvent) or simply let it stand. Slow addition or vapor diffusion is key to forming well-ordered crystals instead of amorphous precipitate.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Problem 1: No crystals are forming after cooling.

This is a common issue often related to either excessive solvent use or the need for nucleation to begin.[12][13]

Troubleshooting_NoCrystals cluster_clear Clear Solution: Supersaturated cluster_cloudy Cloudy/Clear Solution: Too Much Solvent Start Issue: No Crystals Formed CheckClarity Is the cooled solution completely clear? Start->CheckClarity InduceNucleation Action: Induce Nucleation CheckClarity->InduceNucleation Yes, Clear ReduceVolume Action: Reduce Solvent Volume CheckClarity->ReduceVolume No, Cloudy or Still Clear (most common issue) Step1 1. Scratch inner wall of the flask with a glass rod at the meniscus. InduceNucleation->Step1 Step2 2. Add a seed crystal of the compound. Step1->Step2 Step3 3. Cool to a lower temperature (e.g., -20 °C freezer). Step2->Step3 Step4 4. Dip a glass rod, let solvent evaporate, and re-introduce as a seed source. Step3->Step4 StepA 1. Gently heat to re-dissolve. ReduceVolume->StepA StepB 2. Reduce solvent volume by 10-20% (rotary evaporator or gentle N₂ stream). StepA->StepB StepC 3. Attempt to cool and crystallize again. StepB->StepC

Caption: Decision tree for troubleshooting failure to crystallize.

Causality:

  • Supersaturation without Nucleation: Crystal growth requires two stages: nucleation (the initial formation of a stable crystalline entity) and growth.[] A clear, supersaturated solution may lack nucleation sites. Scratching the glass provides energy and microscopic imperfections for nucleation to begin. Seeding provides a perfect template for crystal growth.[12]

  • Excess Solvent: The most frequent reason for poor or no crystallization is using too much solvent.[12][13] If the concentration of the compound does not exceed its solubility limit upon cooling, it will remain in solution. Reducing the solvent volume increases the concentration, facilitating supersaturation and crystallization.

Problem 2: The compound "oils out" instead of forming crystals.

"Oiling out" occurs when the solute separates from the solution as a liquid phase instead of a solid. This often happens when the solution's temperature is above the melting point of the solid in that specific solvent system or when supersaturation is too high.[13]

Solutions:

  • Reduce the Cooling Rate: Reheat the solution to re-dissolve the oil. Add a small amount of extra solvent (1-2%) and allow it to cool much more slowly. Insulating the flask can promote slow cooling and favor crystal formation.

  • Lower the Crystallization Temperature: Dissolve the compound at a lower temperature. This might require using a more potent solvent system (e.g., switching from isopropanol to ethanol).

  • Change the Solvent: The solubility curve in the chosen solvent may be too steep. Experiment with a solvent in which the compound is less soluble.

  • Increase Starting Concentration: While counterintuitive, sometimes starting with a higher concentration and cooling very slowly can bypass the metastable liquid phase.

Problem 3: The crystal yield is very low (<50%).

A low yield indicates that a significant amount of your compound remains in the mother liquor (the solution left after filtering the crystals).[12]

Solutions:

  • Minimize Solvent: Ensure you used the absolute minimum amount of hot solvent to dissolve the compound. This is the most critical factor.[13]

  • Optimize Final Temperature: Cool the solution to a lower temperature (e.g., in an ice-salt bath or freezer), provided the solvent doesn't freeze. Solubility decreases with temperature, so this will force more product out of the solution.[11]

  • Change Solvent: The compound may be too soluble in the chosen solvent even at low temperatures. A different solvent or an anti-solvent approach may be necessary.

  • Recover from Mother Liquor: Concentrate the mother liquor by evaporating a portion of the solvent and cool again to obtain a second crop of crystals. Note that this second crop may be less pure.

Problem 4: The product is an amorphous powder, not crystalline.

Amorphous material results from rapid precipitation where molecules do not have time to arrange into an ordered crystal lattice. This is often caused by generating supersaturation too quickly.

Solutions:

  • Slow Down the Process:

    • Cooling Crystallization: Decrease the cooling rate.[14]

    • Anti-Solvent Crystallization: Add the anti-solvent much more slowly, or use vapor diffusion to introduce it over hours or days.

    • Evaporation Crystallization: Slow down evaporation by loosely covering the container instead of leaving it open.[6]

  • Reduce the Concentration: Working with a slightly more dilute solution can slow the onset of nucleation and allow for more controlled crystal growth.[14]

  • Use a More Viscous Solvent: Solvents like isopropanol or n-butanol can slow down molecular diffusion, promoting more orderly crystal growth compared to less viscous solvents like acetone or methanol.

References

  • Bu, F., Geng, P., Ma, P., Wang, J., Su, Z., & Hao, H. (2018). Solubility and Thermodynamic Modeling of Sulfanilamide in 12 Mono Solvents and 4 Binary Solvent Mixtures from 278.15 to 318.15 K. Journal of Chemical & Engineering Data, 64(1), 148-156. [Link]

  • Desiraju, G. R., & Gavezzotti, A. (2010). Polymorphism in Secondary Benzene Sulfonamides. Crystal Growth & Design, 10(10), 4597-4606. [Link]

  • López-Mejías, V., Kampf, J. W., & Matzger, A. J. (2012). Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. Crystal Growth & Design, 12(4), 1849-1856. [Link]

  • LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • Martin, A., & Wu, P. L. (1987). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences, 76(8), 592-599. [Link]

  • Zhanghua Dryer. (2024). Troubleshooting Crystallization Problems in Industrial Settings. Zhanghua Dryer. [Link]

  • PharmaFeatures. (2025). Energy-Efficient Crystallization: Pioneering Sustainable Methods for Active Pharmaceutical Ingredients. PharmaFeatures. [Link]

  • Guerra, Y., Castillo, D., & Siesquen, Y. (2022). Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. Journal of Molecular Structure, 1260, 132788. [Link]

  • Hisada, Y., et al. (2012). Polymorphism of Aromatic Sulfonamides with Fluorine Groups. Crystal Growth & Design, 12(5), 2536-2546. [Link]

  • Acevedo, D., et al. (2023). Kinetic Optimization of the Batch Crystallization of an Active Pharmaceutical Ingredient in the Presence of a Low-Solubility, Precipitating Impurity. Processes, 11(11), 3125. [Link]

  • Singh, A., & Rohani, S. (2019). Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation. Crystal Growth & Design, 19(5), 2825-2836. [Link]

  • Hampton Research. (n.d.). Crystallization Tips. Hampton Research. [Link]

  • Syrris. (2024). Pharmaceutical Crystallization in drug development. Syrris. [Link]

  • Perlovich, G. L., & Volkova, T. V. (2021). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data, 66(3), 1338-1351. [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. [Link]

  • Perlovich, G. L., & Volkova, T. V. (2014). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data, 59(12), 4099-4112. [Link]

  • Scribd. (n.d.). Crystallization Problem Solutions Guide. Scribd. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3162838, 3-amino-N-(tert-butyl)benzenesulfonamide. PubChem. [Link]

  • Kodide, K., Asadi, P., & Sriram, D. (2019). Solubility and Thermodynamic Modeling of Sulfanilamide in 12 Mono Solvents and 4 Binary Solvent Mixtures from 278.15 to 318.15 K. Journal of Chemical & Engineering Data, 64(12), 5287-5296. [Link]

  • Fakhree, M. A. A., & Acree, Jr., W. E. (2015). Solubility prediction of sulfonamides at various temperatures using a single determination. DARU Journal of Pharmaceutical Sciences, 23(1), 14. [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzenesulfonamide, 3-amino-N-butyl-4-methoxy-. Cheméo. [Link]

  • Appchem. (n.d.). 3-Amino-N-tert-butyl-4-methylbenzenesulfonamide. Appchem. [Link]

  • Manjunatha, H. R., et al. (2013). Synthesis and Crystal Structure of 4-(tert-butyl)-N-(pyridin-3-ylmethyl) benzenesulfonamide. Journal of Chemical and Pharmaceutical Research, 5(12), 1269-1272. [Link]

  • Gurumallappa, S., et al. (2021). 4-(tert-butyl)-N,N-diethylbenzenesulfonamide: Structural, absorption distribution metabolism excretion and toxicity and molecular docking studies. Current Chemistry Letters, 10(3), 331-338. [Link]

Sources

Optimization

Technical Support Center: Handling &amp; Stability of 3-Amino-N-tert-butyl-4-methylbenzenesulfonamide

Welcome to the Technical Support Center for 3-Amino-N-tert-butyl-4-methylbenzenesulfonamide . Because this compound features an electron-rich aniline moiety (a primary amine bound to a toluene core), it is highly suscept...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-Amino-N-tert-butyl-4-methylbenzenesulfonamide . Because this compound features an electron-rich aniline moiety (a primary amine bound to a toluene core), it is highly susceptible to ambient oxidation. This guide is engineered for researchers and drug development professionals who require absolute chemical integrity during storage, handling, and experimental assays.

Below, we deconstruct the mechanisms of oxidative degradation and provide self-validating, field-proven protocols to ensure the stability of your compound.

Part 1: Mechanistic FAQ – Understanding the Degradation

Q1: Why does my stock solution of 3-amino-N-tert-butyl-4-methylbenzenesulfonamide turn dark brown or purple over time? A: The discoloration is a visual indicator of oxidative degradation. Aromatic amines undergo an initial one-electron transfer to ambient oxygen or reactive oxygen species (ROS), forming a highly reactive radical cation intermediate[1]. Because of the electron-donating methyl group ortho to the amine in your compound, this electron transfer is thermodynamically favored. Following proton elimination and a second electron transfer, the molecule converts into electrophilic quinone imines, or undergoes oxidative coupling to form highly conjugated, deeply colored azo dimers[1][2].

Pathway A 3-Amino-N-tert-butyl- 4-methylbenzenesulfonamide (Intact Amine) B Radical Cation Intermediate A->B O2 / ROS -1e⁻ C Quinone Imine (Electrophilic) B->C -1e⁻, -H⁺ (Further Oxidation) D Azo Dimers (Brown/Dark Precipitate) B->D Oxidative Coupling

Fig 1. Oxidative degradation pathway of aromatic amines to quinone imines and azo dimers.

Q2: Are these degradation products problematic for my biological assays? A: Yes, critically so. Quinone imines are highly reactive electrophiles that readily form covalent adducts with nucleophiles, such as the cysteine thiol functions on proteins[1]. If your compound degrades before or during an assay, you risk severe off-target protein binding, false-positive assay interference, and a reduction in the effective concentration of your active pharmaceutical ingredient (API).

Q3: How can I definitively prevent this oxidation in solution? A: Prevention relies on a two-pronged approach: (1) Oxygen exclusion and (2) Radical scavenging . Solvents must be rigorously degassed prior to dissolving the compound. Degassing via multiple freeze-pump-thaw cycles is significantly more effective than simple inert gas bubbling[3]. Additionally, supplementing your organic stock solutions or aqueous buffers with appropriate antioxidants will neutralize any residual ROS.

Part 2: Quantitative Data & Reagent Selection

To optimize your workflow, utilize the following quantitative comparisons for solvent deoxygenation and antioxidant selection.

Table 1: Solvent Deoxygenation Techniques
TechniqueO₂ Removal EfficiencyProcessing TimeOptimal Application
Freeze-Pump-Thaw (3 Cycles) > 99.5%45–60 minLong-term stock solutions (e.g., DMSO)
Inert Gas Sparging (Argon) ~ 90–95%15–30 minRoutine aqueous assay buffers
Vacuum Sonication ~ 80.0%10–15 minHPLC mobile phases
Table 2: Antioxidant Formulations for Aromatic Amines
AdditiveMechanism of ActionRecommended Conc.Solvent Compatibility
Butylated Hydroxytoluene (BHT) Chain-breaking radical scavenger0.01% – 0.1% (w/v)Organic (DMSO, DMF, EtOH)
Ascorbic Acid (Vitamin C) Direct reducing agent1.0 – 5.0 mMAqueous buffers
Dithiothreitol (DTT) Thiol-based redox buffer1.0 – 10.0 mMAqueous buffers

Part 3: Troubleshooting Workflow & Experimental Protocols

Workflow Step1 Identify Required Solvent & Antioxidant Step2 Degas Solvent (Freeze-Pump-Thaw) Step1->Step2 Step3 Add Antioxidant (e.g., BHT 0.1%) Step2->Step3 Step4 Dissolve Compound Under Argon Step3->Step4 Step5 Aliquot & Store at -80°C in Dark Step4->Step5

Fig 2. Standard operating workflow for the preparation of air-sensitive aniline derivatives.

Protocol A: Rigorous Solvent Degassing via Freeze-Pump-Thaw

This protocol is required for preparing DMSO or DMF stock solutions to ensure >99.5% oxygen removal[4].

  • Preparation: Transfer the desired volume of anhydrous solvent (e.g., DMSO) into a heavy-walled Schlenk flask. Do not fill the flask beyond 50% capacity to allow for solvent expansion. Seal the flask and connect it to a high-vacuum Schlenk line.

  • Freezing: Submerge the flask in a liquid nitrogen (LN₂) bath.

    • Mechanistic Rationale: Freezing forces dissolved gas molecules out of the liquid lattice and into the headspace, while preventing the solvent from boiling under vacuum.

  • Pumping: Once the solvent is completely solid, open the stopcock to the vacuum line for 5–10 minutes.

    • Mechanistic Rationale: This evacuates the oxygen-rich headspace displaced during the freezing step.

  • Thawing: Close the vacuum stopcock. Remove the flask from the LN₂ bath and place it in a room-temperature water bath to thaw.

    • Self-Validation Check: As the solvent melts, you must observe gas bubbles escaping from the liquid. If no bubbles are visible during the first thaw, your vacuum seal is compromised, or the solvent was already fully degassed.

  • Cycling: Repeat Steps 2–4 for a total of three complete cycles.

  • Backfilling: After the final thaw, backfill the flask with high-purity Argon gas. Keep the solvent under Argon until use.

Protocol B: Preparation and Validation of Oxidation-Resistant Stock Solutions

Use this protocol to prepare the final 3-amino-N-tert-butyl-4-methylbenzenesulfonamide stock.

  • Antioxidant Addition: Under a positive flow of Argon, add BHT to your degassed DMSO to achieve a final concentration of 0.1% (w/v).

    • Mechanistic Rationale: BHT acts as a sacrificial chain-breaking antioxidant. If trace oxygen enters the vial during future pipetting, BHT will intercept the resulting peroxy radicals before they can oxidize the aniline moiety.

  • Compound Dissolution: Weigh the 3-amino-N-tert-butyl-4-methylbenzenesulfonamide powder and transfer it to an amber glass vial. Purge the vial with Argon for 2 minutes. Add the BHT-spiked, degassed DMSO to achieve your target concentration (e.g., 10 mM).

  • Aliquot Generation: Divide the stock into single-use aliquots (e.g., 50 µL) in opaque microcentrifuge tubes purged with Argon.

  • Storage: Flash-freeze the aliquots in liquid nitrogen and store them at -80°C.

    • Self-Validation Check: Prior to running critical biological assays, analyze a 1 µL aliquot of the stock via LC-MS. The stock is validated for use only if there is an absence of an M+14 mass shift (indicating quinone imine formation) or an M+M-2 mass shift (indicating azo dimer formation).

References

  • 1,4-quinone Imines and Diimines Source: Thieme Connect URL:[Link]

  • Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system Source: Oxford Academic (PNAS Nexus) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Resolving Solubility Issues with 3-Amino-N-tert-butyl-4-methylbenzenesulfonamide

Welcome to the Application Science Technical Support Center. As drug development professionals and researchers, you are likely aware that up to 70% of new chemical entities suffer from poor biopharmaceutical properties,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Technical Support Center. As drug development professionals and researchers, you are likely aware that up to 70% of new chemical entities suffer from poor biopharmaceutical properties, primarily poor aqueous solubility[1].

Compound Profile: 3-Amino-N-tert-butyl-4-methylbenzenesulfonamide (CAS: 1017410-65-9) is a notoriously difficult compound to formulate. While it possesses polar functional groups (an aromatic amine and a sulfonamide), its physicochemical behavior is dominated by the hydrophobic benzene ring, the methyl group, and the sterically bulky tert-butyl moiety[2]. This steric bulk disrupts the hydrogen-bonding network of water, making aqueous solvation thermodynamically unfavorable.

This guide provides field-proven, mechanistically grounded strategies to overcome these limitations.

Diagnostic Workflow: Choosing the Right Strategy

Selecting a solubility enhancement method depends entirely on your downstream application. Use the decision matrix below to identify the optimal formulation pathway for your specific experimental needs.

Workflow A Solubility Issue: 3-Amino-N-tert-butyl- 4-methylbenzenesulfonamide B Target Application? A->B C In Vitro Assays B->C Cell/Biochem D In Vivo Dosing B->D Animal Models E Co-solvency (DMSO to Aqueous) C->E F Dosing Route? D->F G Oral (PO) Solid F->G Suspension/Capsule H IV / PO Liquid F->H Clear Solution I Solid Dispersion (PVP Matrix) G->I J Cyclodextrin Complexation H->J

Decision matrix for selecting a solubility enhancement strategy based on experimental application.

Frequently Asked Questions (FAQs)

Q1: Why does this compound instantly precipitate when I dilute my DMSO stock into a physiological assay buffer? A1: This is a classic "solvent-shift" precipitation. The compound is highly soluble in aprotic solvents like DMSO. However, when introduced to an aqueous buffer, the local supersaturation causes rapid nucleation. The hydrophobic bulk (tert-butyl and tolyl groups) forces water molecules into a highly ordered clathrate structure, making precipitation thermodynamically favorable[2]. Troubleshooting: Do not spike DMSO directly into the buffer. Instead, pre-dilute the DMSO stock with a transitional co-solvent (e.g., PEG-400 or a surfactant like Tween-80) to lower the dielectric constant before introducing it to the aqueous phase[3].

Q2: Can I use pH adjustment to force the compound into solution? A2: Yes, but only if your experiment tolerates non-physiological conditions. The molecule is amphoteric. The aromatic amine can be protonated at very low pH (pH < 3), and the sulfonamide can be deprotonated at high pH (pH > 10) to form a soluble salt[2]. However, at physiological pH (7.4), the molecule is predominantly unionized, leading to minimal solubility.

Q3: Will micronizing the powder solve my in vivo dosing issues? A3: No. Particle size reduction (micronization or nanosizing) increases the surface area-to-volume ratio, which accelerates the dissolution rate, but it does not alter the thermodynamic equilibrium solubility of the drug[1][2]. If the absolute solubility is too low for absorption, you must use complexation or solid dispersions.

Quantitative Excipient Selection Guide

The table below summarizes the expected performance of various formulation strategies based on historical data for structurally similar sulfonamides[3][4].

Enhancement StrategyExcipient / CarrierMechanism of ActionExpected Solubility GainIdeal Application
Co-solvency 10% DMSO / 5% Tween-80Reduces solvent dielectric constant & forms micelles50x – 100xIn vitro cell assays
Complexation 20% w/v HP-β-CDEncapsulates hydrophobic bulk within a hydrophilic shell20x – 50xIV / PO Liquid Dosing
Solid Dispersion PVP K30 (1:4 ratio)Amorphization & strong hydrogen bonding10x – 30xPO Solid Formulation
pH Adjustment HCl (pH < 3) or NaOH (pH > 10)Ionizes amphoteric functional groups> 100xChemical Synthesis

Validated Troubleshooting Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems . Each protocol includes built-in checkpoints to verify that the physicochemical transformation was successful.

Protocol A: Preparation of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complexes

Causality: The β-cyclodextrin cavity (approx. 6.0–6.5 Å) is perfectly sized to accommodate the tert-butyl-toluene moiety of the compound, shielding it from water. The hydroxypropyl modifications prevent the cyclodextrin itself from crystallizing out of solution[2][3].

  • Preparation: Prepare a 20% w/v solution of HP-β-CD in pure water or your desired physiological buffer.

  • Suspension: Add 3-amino-N-tert-butyl-4-methylbenzenesulfonamide in excess (e.g., 5 mg/mL) to create a cloudy suspension.

  • Energy Input: Place the solution in an ultrasonic bath for 60 minutes. Mechanistic note: Mechanical energy is required to overcome the activation barrier for the drug to enter the cyclodextrin cavity[2].

  • Equilibration: Incubate the solution at 25°C for 48 hours in a thermostatic shaker to reach thermodynamic equilibrium[2].

  • Self-Validation Check (Critical): Centrifuge the mixture at 10,000 x g for 15 minutes.

    • Pass: A solid pellet of uncomplexed drug forms at the bottom, confirming the supernatant is fully saturated at its maximum solubility limit.

    • Fail: If no pellet forms, the system is not saturated. Add more raw drug and repeat steps 3-5.

  • Isolation: Filter the clear supernatant through a 0.22 µm PVDF syringe filter.

  • Drying (Optional): Freeze the solution at -40°C and lyophilize to obtain a stable solid powder of the inclusion complex[2].

Protocol B: Amorphous Solid Dispersion via Solvent Evaporation

Causality: First proposed by Sekiguchi and Obi[3][4], solid dispersions trap the drug in a hydrophilic matrix. Polyvinylpyrrolidone (PVP) is chosen here because its carbonyl groups form strong hydrogen bonds with the primary amine and sulfonamide N-H of the drug, effectively freezing it in an amorphous state and preventing crystal lattice formation[3][4].

  • Dissolution: Select a common volatile solvent (e.g., a 1:1 mixture of Methanol and Dichloromethane) in which both the drug and the carrier are soluble[2].

  • Mixing: Dissolve the drug and PVP K30 at a 1:4 (w/w) ratio in the solvent.

  • Self-Validation Check (Critical): Stir for 30 minutes and visually inspect the solution against a light source.

    • Pass: The solution is optically clear, indicating true molecular-level mixing (a solid solution)[4].

    • Fail: If the solution is hazy, the polymer/drug ratio is incompatible, or the solvent volume is insufficient.

  • Evaporation: Remove the solvent rapidly using a rotary evaporator under reduced pressure at 40°C to prevent phase separation during drying.

  • Curing: Dry the resulting film in a vacuum desiccator for 24 hours to remove all residual solvent traces.

  • Milling: Pulverize the solid and pass it through a 60-mesh screen to standardize particle size for downstream formulation.

References

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC.[Link]

  • Techniques for solubility enhancement of Hydrophobic drugs: A Review - Journal of Advanced Pharmacy Education and Research. [Link]

Sources

Optimization

Technical Support Center: Scale-Up &amp; Troubleshooting for 3-Amino-N-tert-butyl-4-methylbenzenesulfonamide

Welcome to the Process Chemistry Support Hub. This guide is engineered for researchers, scientists, and drug development professionals tasked with scaling up the synthesis of 3-amino-N-tert-butyl-4-methylbenzenesulfonami...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Hub. This guide is engineered for researchers, scientists, and drug development professionals tasked with scaling up the synthesis of 3-amino-N-tert-butyl-4-methylbenzenesulfonamide. Moving from early-phase medicinal chemistry (gram scale) to process manufacturing (kilogram scale) introduces severe thermodynamic, kinetic, and safety bottlenecks. As a Senior Application Scientist, I have structured this guide to move beyond basic recipes—focusing instead on the causality behind experimental choices and providing self-validating protocols to ensure your scale-up campaigns are safe, reproducible, and high-yielding.

Mechanistic Pathway & Workflow

The synthesis of 3-amino-N-tert-butyl-4-methylbenzenesulfonamide is typically achieved through a two-step sequence starting from the key starting material (KSM), 3-nitro-4-methylbenzenesulfonyl chloride. The primary scale-up challenges involve managing the severe exotherm during the initial amidation and ensuring safe, complete catalytic hydrogenation during the final reduction.

Workflow SM 3-Nitro-4-methylbenzenesulfonyl chloride (KSM) Amidation Step 1: Amidation Reagent: tert-Butylamine Risk: High Exotherm SM->Amidation Controlled Dosing (T < 15°C) Intermediate N-tert-butyl-3-nitro- 4-methylbenzenesulfonamide Amidation->Intermediate Aqueous Quench & Filtration Reduction Step 2: Catalytic Hydrogenation Reagent: H2, Pd/C Solvent: Methanol Intermediate->Reduction Solvent Swap (Avoid Dioxane) Product 3-Amino-N-tert-butyl- 4-methylbenzenesulfonamide Reduction->Product Catalyst Filtration & Crystallization

Synthesis workflow for 3-amino-N-tert-butyl-4-methylbenzenesulfonamide.

Self-Validating Experimental Protocols

To ensure process reliability, the following protocols are designed as self-validating systems. Built-in physical and chemical checks will immediately alert you if the reaction deviates from the optimal pathway.

Protocol A: Exotherm-Controlled Amidation

Objective: Convert 3-nitro-4-methylbenzenesulfonyl chloride to N-tert-butyl-3-nitro-4-methylbenzenesulfonamide. Causality: The nucleophilic attack of tert-butylamine on the sulfonyl chloride is highly exothermic. If the heat is not dissipated, the temperature spikes, leading to rapid hydrolysis of the sulfonyl chloride by trace moisture. This generates sulfonic acid impurities and drastically lowers the yield[1].

Step-by-Step Methodology:

  • Suspend 3-nitro-4-methylbenzenesulfonyl chloride (1.0 eq) in 2-methyltetrahydrofuran (10 volumes) under a nitrogen atmosphere.

  • Chill the reactor jacket to 0°C using a mechanical chiller.

  • Initiate metered dosing of tert-butylamine (2.2 eq, acting as both reactant and acid scavenger). Set the dosing pump to strictly maintain an internal temperature ( Tint​ ) of < 15°C.

  • Post-addition, agitate at 10°C for 2 hours.

  • Quench with cold water to precipitate the intermediate, filter, and wash with dilute HCl to remove residual amine.

Self-Validation Check: Monitor the Tint​ probe continuously. If the ΔT exceeds 2°C/min during dosing, immediately pause the pump. A continuous temperature rise after pausing indicates localized hot spots and poor mixing; increase the overhead stirrer RPM to restore homogeneity before resuming.

Protocol B: Safe Catalytic Hydrogenation

Objective: Reduce the nitro group to an amine to yield the final API intermediate. Causality: Reducing the nitro group requires efficient hydrogen mass transfer. Using inappropriate solvents like dioxane at scale introduces severe peroxide explosion risks. Methanol provides a safer, highly soluble environment for the intermediate, accelerating reduction kinetics[2].

Step-by-Step Methodology:

  • Dissolve the purified N-tert-butyl-3-nitro-4-methylbenzenesulfonamide in methanol (8 volumes).

  • Charge 5% Pd/C (0.05 eq) as a wetted paste to prevent the auto-ignition of dry catalyst dust.

  • Purge the reactor with N2​ (3x), followed by H2​ (3x). Pressurize to 4 bar H2​ and heat to 40°C.

  • Agitate vigorously until hydrogen uptake ceases.

  • Filter the hot mixture through a Celite pad to remove the catalyst, concentrate under vacuum, and crystallize the final product.

Self-Validation Check: Track hydrogen consumption via a mass flow meter. The reaction is self-validating when the integrated H2​ consumption matches the theoretical 3.0 molar equivalents. If uptake stalls prematurely, catalyst poisoning by residual chlorides from Step 1 has occurred.

Scale-Up Troubleshooting & FAQs

Q: Why did my amidation reaction suddenly run away at the 5 kg scale when it was perfectly stable at 50 g? A: This is a classic heat transfer bottleneck. At larger scales, the surface-area-to-volume ratio of the reactor decreases drastically, which reduces heat dissipation efficiency[1]. The cooling jacket simply cannot remove heat as fast as the amidation reaction generates it. To correct this, you must shift from a single-charge batch addition to a metered dosing strategy, ensuring the addition rate is strictly governed by the reactor's cooling capacity[1].

Q: We are seeing incomplete nitro reduction and accumulation of hydroxylamine intermediates. Why? A: Incomplete reduction is typically caused by mass transfer limitations of hydrogen gas into the liquid phase or catalyst deactivation. First, verify your agitation rate; a high gas-liquid interfacial area is mandatory. Second, evaluate your solvent. While dioxane is common in early-phase medicinal chemistry, it poses peroxide explosion risks at scale. Switching to methanol not only mitigates issues related to peroxide formation but can also enhance hydrogenation kinetics and drive the reaction to completion[2].

Q: How can we improve the space-time yield of the sulfonamide intermediate without compromising safety? A: Consider transitioning the amidation step to a continuous flow setup. Flow chemistry utilizes meso-reactors that offer superior heat exchange and precise control of reaction parameters, allowing you to safely process highly exothermic reactions[3]. Automated continuous systems significantly reduce the accumulation of hazardous reactive intermediates compared to batch processing, safely improving your overall space-time yield[4].

Q: What are the critical safety parameters for scaling the sulfonamide precipitation step? A: The quench and precipitation of sulfonyl intermediates are highly exothermic. Increasing the rate of addition into the precipitation vessel can result in reduced yields, higher levels of sulfonic acid impurities, and trapped water content that cannot be readily removed[4]. Always use a controlled, slow addition into a pre-chilled antisolvent and monitor the exotherm carefully.

Quantitative Scale-Up Metrics

The following table summarizes the necessary operational shifts when moving from bench-scale to pilot-scale production.

ParameterEarly-Phase (Batch, <50g)Process Scale-Up (>5kg)Rationale for Change
Amidation Solvent Dichloromethane (DCM)2-MethyltetrahydrofuranAvoid halogenated solvents at scale; better phase separation and environmental profile.
Amine Addition Bolus / RapidMetered (>2 hours)Prevent thermal runaway and product degradation[1].
Max Temperature 25°C (Room Temp)Strictly < 15°CMinimize competitive hydrolysis of the sulfonyl chloride starting material.
Hydrogenation Solvent DioxaneMethanolEliminate peroxide explosion risks; improve safety and yield[2].
Overall Yield ~65%>85%Optimized mass transfer, continuous dosing, and minimized side reactions.

References

  • managing exothermic reactions in the synthesis of sulfonamides - Benchchem.
  • Achieving Sustainable, Higher-Yield, Cost-Effective API Through Phase-Appropriate Scale Up and Optimization - Neuland Labs.
  • Building a Sulfonamide Library by Eco-Friendly Flow Synthesis - ACS Publications.
  • An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides - MDPI.

Sources

Reference Data & Comparative Studies

Validation

mass spectrometry fragmentation comparison 3-amino-N-tert-butyl-4-methylbenzenesulfonamide

An In-Depth Guide to the Mass Spectrometric Fragmentation of 3-amino-N-tert-butyl-4-methylbenzenesulfonamide: A Comparative Analysis In the landscape of pharmaceutical development and metabolite identification, a compreh...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Mass Spectrometric Fragmentation of 3-amino-N-tert-butyl-4-methylbenzenesulfonamide: A Comparative Analysis

In the landscape of pharmaceutical development and metabolite identification, a comprehensive understanding of a molecule's behavior under mass spectrometric analysis is not merely advantageous; it is imperative. This guide provides a detailed examination of the fragmentation patterns of 3-amino-N-tert-butyl-4-methylbenzenesulfonamide, a representative sulfonamide structure. Our focus extends beyond a mere cataloging of product ions; we will explore the mechanistic underpinnings of fragmentation and compare the outcomes from two prevalent activation techniques: Collision-Induced Dissociation (CID) and Higher-Energy C-trap Dissociation (HCD). This document is intended for researchers, scientists, and drug development professionals who rely on mass spectrometry for structural elucidation and quantification.

The Structural Context: Why Fragmentation Analysis is Key

Sulfonamides represent a critical class of pharmaceuticals, and their structural analysis is a routine yet vital task. The target molecule, 3-amino-N-tert-butyl-4-methylbenzenesulfonamide (C11H18N2O2S), possesses several key features that dictate its fragmentation behavior: the sulfonamide linkage, an N-linked tert-butyl group, and an amino- and methyl-substituted benzene ring. Understanding how these moieties cleave and rearrange under energetic conditions is fundamental to developing robust analytical methods, identifying metabolites, and characterizing impurities.

The choice of fragmentation technique significantly influences the resulting product ion spectrum. CID, typically performed in ion traps or triple quadrupoles, involves multiple low-energy collisions, which can sometimes lead to complex rearrangements and the "trapping" of unstable ions. In contrast, HCD, common in Orbitrap instruments, involves a single, higher-energy collision event in a non-resonant environment, often resulting in spectra that are rich in structurally informative, high-mass fragments.

Experimental Design: A Protocol for Comparative Fragmentation Analysis

To reliably compare fragmentation patterns, a well-defined experimental protocol is essential. The following outlines a standardized workflow for the analysis of 3-amino-N-tert-butyl-4-methylbenzenesulfonamide using a hybrid Orbitrap mass spectrometer.

Experimental Workflow

G cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_frag Fragmentation Comparison cluster_analysis Data Analysis prep1 Prepare 1 mg/mL Stock in Methanol prep2 Dilute to 1 µg/mL in 50:50 Acetonitrile:Water prep1->prep2 prep3 Add 0.1% Formic Acid prep2->prep3 lc1 C18 Column (e.g., 2.1 x 50 mm, 1.8 µm) prep3->lc1 lc2 Gradient Elution: Water (0.1% FA) to Acetonitrile (0.1% FA) lc1->lc2 lc3 Flow Rate: 0.3 mL/min lc2->lc3 ms1 Positive ESI Mode lc3->ms1 ms2 Full MS Scan (m/z 100-500) ms1->ms2 ms3 Data-Dependent MS/MS ms2->ms3 ms4 Isolate Precursor Ion (m/z 243.11) ms3->ms4 frag1 Method A: CID (35% Normalized Collision Energy) ms4->frag1 frag2 Method B: HCD (Stepped NCE 20, 30, 40%) ms4->frag2 da1 Acquire Spectra frag1->da1 frag2->da1 da2 Identify Common & Unique Fragments da1->da2 da3 Propose Fragmentation Pathways da2->da3

Caption: Workflow for comparative fragmentation analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • A primary stock solution of 3-amino-N-tert-butyl-4-methylbenzenesulfonamide is prepared in HPLC-grade methanol at a concentration of 1 mg/mL.

    • A working solution is prepared by diluting the stock solution to 1 µg/mL in a solution of 50:50 acetonitrile:water containing 0.1% formic acid to promote protonation.

  • Chromatographic Separation:

    • Inject 5 µL of the working solution onto a C18 reversed-phase column.

    • Employ a gradient elution from 95% mobile phase A (water with 0.1% formic acid) to 95% mobile phase B (acetonitrile with 0.1% formic acid) over 10 minutes.

  • Mass Spectrometric Analysis:

    • Perform analysis in positive electrospray ionization (ESI+) mode. The protonated molecule [M+H]+ will be observed at a theoretical m/z of 243.1162.

    • Acquire full scan MS data from m/z 100 to 500 at a resolution of 60,000.

    • Use a data-dependent acquisition (DDA) method to trigger MS/MS scans on the [M+H]+ ion.

    • Method A (CID): Isolate the precursor ion (m/z 243.1) in the ion trap and activate using a normalized collision energy (NCE) of 35%.

    • Method B (HCD): Isolate the precursor ion in the C-trap and apply stepped NCEs of 20%, 30%, and 40% to observe the evolution of fragment ions.

Fragmentation Pathway Analysis: A Mechanistic Comparison

The fragmentation of sulfonamides is well-characterized and typically proceeds through several key pathways, including cleavage of the S-N and C-S bonds. The presence of the N-tert-butyl group introduces a unique and highly favorable fragmentation channel.

Proposed Fragmentation Scheme

G cluster_path1 Path A: N-tert-Butyl Cleavage cluster_path2 Path B: S-N Bond Cleavage cluster_path3 Path C: C-S Bond Cleavage cluster_path4 Path D: SO2 Loss from m/z 187 M [M+H]+ m/z 243.11 F1 Loss of isobutylene (-56 Da) M->F1 F3 Formation of tert-butylaminium ion M->F3 F5 Formation of aminotolyl ion M->F5 F2 m/z 187.06 [C7H11N2O2S]+ F1->F2 - C4H8 F7 Loss of SO2 (-64 Da) F2->F7 F4 m/z 74.10 [C4H12N]+ F3->F4 F6 m/z 106.07 [C7H8N]+ F5->F6 F8 m/z 123.06 [C7H9N2]+ F7->F8 - SO2

Caption: Key fragmentation pathways for [M+H]+ of the target molecule.

Comparative Data: CID vs. HCD

The primary difference observed between CID and HCD spectra lies in the efficiency of the fragmentation pathways. The loss of the neutral isobutylene (56.0626 Da) from the tert-butyl group is a low-energy process and is expected to be a dominant pathway in both techniques. However, HCD is anticipated to produce a richer spectrum of fragments from the aromatic ring system.

Table 1: Predicted Product Ions and Relative Abundance Comparison
Theoretical m/zProposed FormulaProposed FragmentExpected Abundance (CID)Expected Abundance (HCD)Fragmentation Pathway
243.1162C11H19N2O2S+[M+H]+PrecursorPrecursor-
187.0641C7H11N2O2S+[M+H - C4H8]+HighHighA: Loss of isobutylene
170.0376C7H8NO2S+[M+H - C4H11N]+LowMediumS-N Cleavage variation
155.0141C7H5O2S+[Toluenesulfonyl ion]+LowMediumC-S & N-C Cleavage
123.0576C7H9N2+[M+H - C4H8 - SO2]+MediumHighD: Loss of SO2 from m/z 187
106.0651C7H8N+[Aminotoluene]+LowMediumC: C-S Bond Cleavage
91.0542C7H7+[Tropylium ion]+LowMediumFurther fragmentation of m/z 106
74.0964C4H12N+[tert-Butylaminium ion]+MediumLowB: S-N Bond Cleavage
Interpretation of Expected Results
  • Dominant Fragment (m/z 187.06): The most prominent fragment in both CID and HCD spectra is predicted to be at m/z 187.06, corresponding to the neutral loss of isobutylene. This is a classic fragmentation pathway for N-tert-butyl compounds due to the stability of the resulting carbocation.

  • HCD Signature Fragments (m/z 123.06, 106.07): HCD is expected to more efficiently induce the subsequent loss of SO2 from the m/z 187 fragment, leading to a more intense ion at m/z 123.06. Furthermore, fragments derived from the cleavage of the aromatic ring system, such as the aminotolyl ion at m/z 106.07, are anticipated to be more pronounced in HCD spectra. This is because the higher-energy, single-collision nature of HCD provides sufficient energy to break stronger bonds like the C-S linkage.

  • CID Signature Fragment (m/z 74.10): The tert-butylaminium ion at m/z 74.10, resulting from a direct cleavage of the S-N bond, might be more relatively abundant in the CID spectrum. The multiple-collision nature of CID can favor the formation of such smaller, stable fragment ions.

Conclusion and Best Practices

The comparative analysis of 3-amino-N-tert-butyl-4-methylbenzenesulfonamide fragmentation using CID and HCD reveals the complementary nature of these techniques. For initial identification and confirmation, the highly specific and abundant loss of isobutylene (m/z 243 -> 187) serves as an excellent marker in both modes. However, for deeper structural elucidation or distinguishing it from isomers, HCD provides a richer dataset, offering more fragments related to the core sulfonamide structure.

Recommendations for Method Development:

  • Quantification: For quantitative assays using tandem mass spectrometry (SRM/MRM), the transition m/z 243.1 -> 187.1 is the logical choice due to its high intensity and specificity.

  • Metabolite Identification: When searching for unknown metabolites, employing HCD with stepped collision energies is recommended. This approach maximizes the chances of obtaining fragments that reveal modifications on the aromatic ring or other parts of the molecule.

  • Library Building: For creating in-house spectral libraries, it is best practice to acquire and store spectra using both CID and HCD techniques to provide a comprehensive fragmentation profile.

By understanding the underlying fragmentation mechanisms and the distinct outcomes of different activation methods, researchers can harness the full power of mass spectrometry to confidently characterize sulfonamide compounds and their biotransformation products.

References

  • Michalski, A., Damoc, E., Hauschild, J. P., Lange, O., Wieghaus, A., Makarov, A., ... & Mann, M. (2011). Mass Spectrometry-based Proteomics using Q Exactive, a high-performance benchtop quadrupole Orbitrap mass spectrometer. Molecular & Cellular Proteomics, 10(9). [Link]

  • Olsen, J. V., Macek, B., Lange, O., Makarov, A., Horning, S., & Mann, M. (2007). Higher-energy C-trap dissociation for peptide modification analysis. Nature Methods, 4(9), 709-712. [Link]

  • Morton, T. H. (2001). A nomenclature for fragmentations in mass spectrometry. Journal of the American Society for Mass Spectrometry, 12(10), 1080-1081. [Link]

  • Caprioli, R. M., & Tde, B. (1983). The structure of the [M-CH3]+ ion from N, N-dimethylaniline in the gas phase. International Journal of Mass Spectrometry and Ion Physics, 48, 243-246. [Link]

  • Yin, H., He, Y., & Liu, R. (2018). Fragmentation study of N-tert-butyl-N'-(aroyl)thioureas by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 53(5), 451-458. [Link]

Comparative

reproducibility of 3-amino-N-tert-butyl-4-methylbenzenesulfonamide synthesis pathways

Reproducibility of 3-Amino-N-tert-butyl-4-methylbenzenesulfonamide Synthesis Pathways: A Comparative Guide Executive Summary 3-Amino-N-tert-butyl-4-methylbenzenesulfonamide (CAS: 1017410-65-9) is a highly valuable buildi...

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Author: BenchChem Technical Support Team. Date: April 2026

Reproducibility of 3-Amino-N-tert-butyl-4-methylbenzenesulfonamide Synthesis Pathways: A Comparative Guide

Executive Summary

3-Amino-N-tert-butyl-4-methylbenzenesulfonamide (CAS: 1017410-65-9) is a highly valuable building block in medicinal chemistry. It shares critical structural homology with aniline-sulfonamide precursors used in the synthesis of multi-targeted receptor tyrosine kinase inhibitors, such as oncology drugs like Pazopanib (1)[1]. For drug development professionals, ensuring the reproducible synthesis of this specific sulfonamide at scale is paramount. This guide objectively compares the two primary synthetic methodologies—the classical nitration-reduction sequence and the palladium-catalyzed cross-coupling route—evaluating their mechanistic causality, scalability, and experimental reliability.

Mechanistic Pathway Analysis & Causality

Pathway A: Classical Nitration-Reduction (The Industry Standard)
  • Causality & Regioselectivity: This route begins with the sulfonamidation of 4-methylbenzenesulfonyl chloride with tert-butylamine. The critical step is the subsequent electrophilic aromatic nitration. The mechanistic brilliance of this route lies in its innate regioselectivity: the electron-donating methyl group acts as an ortho/para director, while the electron-withdrawing sulfonamide group acts as a meta director. Synergistically, both groups direct the incoming nitronium ion ( NO2+​ ) exclusively to the 3-position. The final step requires a mild reduction (e.g., Fe/AcOH) to convert the nitro group to an amine without cleaving the sensitive sulfonamide N-S bond (2)[2].

  • Trustworthiness: This pathway is highly self-validating. The nitration intermediate presents a distinct yellow chromophore, allowing visual confirmation of reaction progress, while the final reduction can be precisely monitored via HPLC at a detection wavelength of 254 nm (3)[3].

Pathway B: Palladium-Catalyzed Buchwald-Hartwig Amination
  • Causality: An alternative approach utilizes 3-bromo-4-methylbenzenesulfonyl chloride. Following sulfonamidation, the aryl bromide undergoes a Buchwald-Hartwig amination using an ammonia equivalent (such as lithium hexamethyldisilazide or benzophenone imine). The causality of success here dictates the use of a bulky, electron-rich phosphine ligand (e.g., tBuBrettPhos) to accelerate reductive elimination and prevent competitive hydrodebromination of the aromatic ring.

  • Trustworthiness: While this route reduces the number of functional group interconversions, its reproducibility is highly sensitive to trace oxygen, moisture, and catalyst degradation, making it less ideal for initial scale-up without rigorous inert-atmosphere protocols.

Pathway Visualization

SynthesisPathways SM1 4-Methylbenzenesulfonyl chloride Int1A N-tert-butyl-4-methylbenzenesulfonamide SM1->Int1A t-BuNH2, Base SM2 3-Bromo-4-methylbenzenesulfonyl chloride Int1B 3-Bromo-N-tert-butyl-4-methylbenzenesulfonamide SM2->Int1B t-BuNH2, Base Int2A 3-Nitro-N-tert-butyl-4-methylbenzenesulfonamide Int1A->Int2A HNO3 / H2SO4 (Regioselective Nitration) Target 3-Amino-N-tert-butyl-4-methylbenzenesulfonamide (CAS: 1017410-65-9) Int2A->Target Fe / AcOH (Reduction) Int1B->Target Pd Cat., NH3 eq. (Buchwald-Hartwig)

Comparative synthesis pathways for 3-amino-N-tert-butyl-4-methylbenzenesulfonamide.

Quantitative Performance & Reproducibility Data

Performance MetricPathway A: Nitration-ReductionPathway B: Buchwald-Hartwig
Overall Yield 65 - 75% (3 steps)45 - 55% (2 steps)
Regioselectivity >98% (Synergistic directing groups)Pre-determined by starting material
Scalability Excellent (Standard industrial reactors)Moderate (Requires rigorous inert atmosphere)
Major Impurities Over-nitrated byproducts (<2%)Debrominated arene, homocoupled dimers
Environmental Impact Higher E-factor (Iron/acid waste)Lower E-factor (Catalytic, but heavy metal waste)
Reproducibility Score High (Robust, visually validating)Variable (Catalyst/moisture sensitive)

Self-Validating Experimental Protocols (Pathway A)

Due to its superior reproducibility score and scalability, the detailed methodology for Pathway A is provided below. Each step is designed as a self-validating system to ensure quality control throughout the workflow.

Step 1: Synthesis of N-tert-butyl-4-methylbenzenesulfonamide
  • Reaction: Dissolve 4-methylbenzenesulfonyl chloride in a preferred solvent such as N-methylpyrrolidone (NMP) or dichloromethane. Cool the mixture to 0 °C.

  • Addition: Add tert-butylamine dropwise to control the exothermic sulfonamidation. Stir at room temperature until the sulfonyl chloride is entirely consumed.

  • Validation: Monitor the reaction via HPLC. The reaction end point is determined by the disappearance of the starting material using a mobile phase of methanol-water (70:30) at a detection wavelength of 254 nm (3)[3].

Step 2: Regioselective Nitration
  • Reaction: Suspend the intermediate from Step 1 in concentrated sulfuric acid and cool to 0 °C.

  • Addition: Slowly add a stoichiometric amount of fuming nitric acid. Crucial Causality: Maintain the internal temperature strictly below 5 °C. Elevated temperatures will override the directing group kinetics, leading to over-nitration and oxidative degradation.

  • Validation: Pour the reaction mixture over crushed ice. The immediate precipitation of a distinct yellow solid (3-nitro-N-tert-butyl-4-methylbenzenesulfonamide) serves as a visual validation of successful nitration.

Step 3: Mild Reduction to Target Amine
  • Reaction: Suspend the yellow nitro intermediate in a mixture of water and an organic co-solvent (e.g., ethanol). Add iron powder and acetic acid. Heat the mixture to reflux with vigorous stirring (2)[2].

  • Workup: Upon completion (monitored by TLC), filter the hot mixture through Celite to remove iron salts.

  • Validation & Purification: Extract the filtrate with ethyl acetate, wash with saturated aqueous NaHCO3​ and brine, dry over MgSO4​ , and concentrate under reduced pressure (4)[4]. The physical shift from a bright yellow nitro compound to a pale/colorless amino compound confirms successful reduction.

References

  • CN107459471B - Synthesis method of N-tert-butyl benzene sulfonamide.
  • Uncovering an allosteric mode of action for a selective inhibitor of human Bloom syndrome protein. PMC (NIH).[Link]

  • Pazopanib-impurities. Pharmaffiliates.[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-amino-N-tert-butyl-4-methylbenzenesulfonamide

Comprehensive Safety & Handling Guide: 3-Amino-N-tert-butyl-4-methylbenzenesulfonamide As a Senior Application Scientist, I approach chemical handling not merely as a set of regulatory rules, but as a system of risk miti...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety & Handling Guide: 3-Amino-N-tert-butyl-4-methylbenzenesulfonamide

As a Senior Application Scientist, I approach chemical handling not merely as a set of regulatory rules, but as a system of risk mitigation grounded in molecular causality. 3-Amino-N-tert-butyl-4-methylbenzenesulfonamide (CAS 1017410-65-9) is a highly valuable organic building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs). However, its structural motifs dictate a rigorous, self-validating safety protocol. This guide provides the essential operational, PPE, and disposal frameworks required to handle this compound safely and effectively.

Mechanistic Hazard Assessment

To implement an effective safety system, we must first understand why this molecule poses a risk.

  • Aromatic Amine Motif: Primary aromatic amines are highly lipophilic, allowing them to readily penetrate the stratum corneum (the skin's outer barrier). Once absorbed systemically, they can undergo metabolic activation in the liver (e.g., via N-hydroxylation), potentially leading to toxic or mutagenic intermediates[1]. Dermal protection is therefore your primary line of defense.

  • Sulfonamide Motif: Sulfonamides are well-documented sensitizers. Inhalation of fine powders or dust from this compound can induce respiratory tract irritation and long-term immune hypersensitivity.

  • GHS Classification: Based on standard safety data for this CAS number, the compound is classified under H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[2][3].

Required Personal Protective Equipment (PPE) & Engineering Controls

A multi-layered defense strategy is mandatory. The table below summarizes the quantitative and qualitative requirements for handling this compound, driven by its physicochemical properties.

PPE / Control CategorySpecification & MaterialMechanistic Justification
Engineering Controls Chemical Fume Hood (Face velocity 80–120 fpm).Primary containment. The continuous inward airflow prevents aerosolized sulfonamide particles from entering the operator's breathing zone[4].
Eye/Face Protection Tight-fitting chemical safety goggles (ANSI Z87.1).Prevents ocular exposure to fine particulates (H319). A face shield is required if handling >50g quantities.
Hand Protection Nitrile gloves (Min. thickness: 0.11 mm for solids).Nitrile provides excellent resistance to solid aromatic amines. Note: See Section 3 for solvent-specific glove upgrades.
Body Protection Flame-retardant lab coat, closed-toe non-porous shoes.Prevents the accumulation of lipophilic dust on personal clothing, minimizing prolonged dermal contact (H315).
Respiratory Protection N95/P100 particulate respirator.Essential only if weighing powders outside a containment system (not recommended) to prevent inhalation of sensitizing dust (H335).

Operational Workflow & Handling Protocol

The following step-by-step methodology ensures a self-validating safety loop during experimental execution.

Step 1: Pre-Operation Verification

  • Verify the fume hood face velocity is actively monitoring within the 80–120 fpm range.

  • Pre-weigh all receiving vessels and cap them before transferring them to the balance.

Step 2: Weighing and Transfer

  • Causality Check: Static electricity can cause fine aromatic amine powders to aerosolize, bypassing standard gravity settling.

  • Action: Use an anti-static device (e.g., Zerostat gun) on the weighing boat and stainless-steel spatulas prior to transfer. Transfer the required mass slowly. Cap the vial inside the fume hood before transporting it to the reaction setup.

Step 3: Dissolution and Reaction

  • Causality Check: The tert-butyl group adds steric bulk, often necessitating the use of polar aprotic solvents like DMSO or DMF for complete dissolution. These solvents act as powerful penetration enhancers. If a DMSO solution of this compound contacts the skin, the aromatic amine will bypass the dermal barrier almost instantly.

  • Action: When handling solutions of this compound in penetrating solvents, upgrade hand protection to double-gloving (inner nitrile, outer butyl rubber or laminate).

Spill Response & Disposal Plan

In the event of a spill, immediate containment is required to prevent environmental contamination and airborne dust generation. Aromatic amines are highly toxic to aquatic life and must never be introduced to the standard wastewater stream[1].

Step-by-Step Spill Response:

  • Evacuate & Assess: Isolate the area. If the spill is >50g outside a fume hood, evacuate the immediate lab space and alert EHS.

  • Don Enhanced PPE: Ensure chemical goggles, double gloves, and a P100 respirator are worn before approaching the spill.

  • Containment (Do NOT Dry Sweep): Causality Check: Dry sweeping aerosolizes the aromatic amine, converting a localized surface contamination into an immediate inhalation hazard.

  • Wetting: Gently mist the spilled powder with a 10% isopropanol/water mixture. This suppresses dust generation while maintaining a polarity that prevents the compound from dissolving too rapidly and spreading into porous surfaces.

  • Collection: Use damp absorbent pads to collect the material.

  • Decontamination: Wash the spill surface with a mild detergent and water, followed by an ethanol wipe to remove residual lipophilic traces.

  • Disposal: Place all contaminated pads and PPE into a clearly labeled, sealable hazardous waste container. Dispose of as hazardous organic solid waste in accordance with local environmental regulations (e.g., EPA RCRA guidelines)[4].

Mechanistic Workflow Diagram

The diagram below illustrates the logical flow for operational handling and emergency spill response, ensuring a continuous chain of safety validation.

ChemicalSafetyWorkflow Start Start: Chemical Handling (3-Amino-N-tert-butyl...) EngControl Verify Engineering Controls (Fume Hood >80 fpm) Start->EngControl PPE Don Required PPE (Nitrile, Goggles, Lab Coat) EngControl->PPE Execute Execute Transfer/Weighing (Anti-static tools) PPE->Execute SpillCheck Spill Detected? Execute->SpillCheck Proceed Proceed to Reaction (Monitor Solvent Permeability) SpillCheck->Proceed No Contain Containment (Do NOT dry sweep. Wet with solvent) SpillCheck->Contain Yes Dispose Safe Disposal (Hazardous Organic Waste) Proceed->Dispose Post-Reaction Waste Decon Decontamination (Detergent + EtOH wipe) Contain->Decon Decon->Dispose

Logical workflow for handling 3-amino-N-tert-butyl-4-methylbenzenesulfonamide and spill response.

References

  • Title: 3-amino-N-tert-butyl-4-methylbenzene-1-sulfonamide — Chemical Substance Information | Source: NextSDS | URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards | Source: NCBI Bookshelf - National Institutes of Health (NIH) | URL: [Link]

  • Title: Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines | Source: ACS Publications | URL: [Link]

Sources

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